2-Methoxy-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIIDMVVUWOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146876 | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-75-0 | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-5-nitrobenzonitrile structural formula and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzonitrile is an aromatic organic compound featuring a methoxy, a nitro, and a nitrile functional group attached to a benzene ring. This technical guide provides a consolidated overview of its structural formula, physicochemical properties, and available safety information based on current data. While this compound is a member of the substituted benzonitrile family, which is significant in medicinal chemistry, specific experimental data for this compound remains limited in publicly accessible literature. This document aims to provide a thorough summary of the available information and highlight areas where further research is needed.
Chemical Structure and Identification
The structural formula and key identifiers for this compound are presented below.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 10496-75-0 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₃ | [2][3] |
| Molecular Weight | 178.14 g/mol | [3] |
| SMILES | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])C#N | [1][2] |
| InChIKey | LTYIIDMVVUWOGP-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The available data on the physicochemical properties of this compound is limited and presents some inconsistencies, particularly regarding its boiling point.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 339°C at 760mmHg | [1] |
| n/a | [2] | |
| Melting Point | n/a | [2] |
| Density | 1.32 g/cm³ | [1] |
| n/a | [2] | |
| Flash Point | 158.8°C | [1] |
n/a: not available
Synthesis
Spectral Data
While some chemical suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, the actual spectra are not provided in the public domain search results[4]. For researchers requiring this information, direct inquiry with chemical suppliers is recommended.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, and using personal protective equipment (PPE) such as gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. For ingestion or inhalation, seek medical attention.
Applications in Research and Drug Development
Specific applications for this compound are not detailed in the available literature. However, the broader class of substituted benzonitriles is of significant interest in medicinal chemistry. These compounds can serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. For instance, the related compound 2-Amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy[5]. The functional groups present in this compound—nitrile, methoxy, and nitro groups—offer multiple sites for chemical modification, suggesting its potential as a building block in the development of novel therapeutic agents.
Generalized Experimental Workflow
Due to the absence of specific experimental protocols for this compound, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below. This serves as a conceptual guide for researchers.
Caption: A generalized workflow for chemical synthesis and analysis.
Conclusion
This compound is a chemical compound with established structural and basic identification data. However, there is a notable lack of comprehensive, publicly available experimental data regarding its detailed physicochemical properties, synthesis protocols, and specific applications. The inconsistencies in reported physical properties and the absence of spectral data underscore the need for further experimental validation. For researchers in drug discovery and organic synthesis, this compound may represent a potential building block, though its utility and reactivity profile require empirical investigation. This guide serves as a foundational resource, summarizing the current state of knowledge and encouraging further research to fully characterize this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-nitrobenzonitrile
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Methoxy-5-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Core Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃.[1][2] Its structure incorporates a nitrile (-C≡N), a methoxy (-OCH₃), and a nitro (-NO₂) group attached to a benzene ring, which imparts a unique combination of reactivity and physical characteristics. The interplay of these electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups governs its chemical behavior.[3]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and analysis of analogous compounds due to limited availability in public databases.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol [2], 178.147 g/mol [1] | [1][2] |
| Appearance | Yellow to orange solid (predicted) | [7] |
| Melting Point | 105-107 °C (for the related 2-Chloro-5-nitrobenzonitrile) | |
| Boiling Point | Data not available | [1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (predicted)[7][8] | [7][8] |
| pKa | 5.69±0.10 (Predicted for 2-Nitro-5-hydroxy-benzonitrile) | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables present predicted spectral data based on computational modeling and data from structurally similar compounds.[4]
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |
| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |
Predicted in CDCl₃[4]
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C-OCH₃ |
| ~135 - 140 | C-NO₂ |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~100 - 105 | Aromatic CH |
| ~95 - 100 | C-CN |
| ~55 - 60 | -OCH₃ |
Predicted in CDCl₃[4]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | Asymmetric N-O stretch (nitro) |
| 1370 - 1330 | Strong | Symmetric N-O stretch (nitro) |
| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |
[4]
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M - CH₃]⁺ |
| 148 | High | [M - NO]⁺ |
| 120 | Moderate | [M - NO₂]⁺ |
Predicted for Electron Ionization (EI)[5]
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and analysis of this compound, adapted from established methods for analogous compounds.[4][6][10]
Synthesis of this compound
A plausible synthetic route involves the nitration of 2-methoxybenzonitrile.
Materials:
-
2-methoxybenzonitrile
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Ice
-
Ethanol
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methoxybenzonitrile (1.0 equivalent) in concentrated sulfuric acid at 0°C with continuous stirring.
-
Slowly add a pre-mixed solution of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4][10]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover a range of -2 to 12 ppm.[4]
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence and set the spectral width to cover a range of 0 to 200 ppm.[4]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[4]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]
-
Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system. For GC-MS, use a suitable temperature program to ensure proper elution and ionization.[5]
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic workflow for this compound and a potential application workflow in drug discovery.
Biological Activity and Applications
While specific biological activity data for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are recognized as important pharmacophores in drug discovery, and nitroaromatic compounds exhibit a broad spectrum of activities, including antimicrobial and anticancer effects.[7][11][12]
A significant application of related compounds is in the synthesis of targeted cancer therapies. For instance, a structurally analogous compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[13] The functional groups on this compound provide multiple sites for chemical modification, making it a versatile building block for creating libraries of compounds for biological screening.[7]
Safety and Handling
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-NITRO-5-HYDROXY-BENZONITRILE CAS#: 13589-74-7 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methoxy-5-nitrobenzonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzonitrile (CAS Number: 10496-75-0), a key chemical intermediate. This document collates available data on its physicochemical properties, synthesis, and analytical methodologies, designed to support professionals in research and development.
Core Compound Information
CAS Number: 10496-75-0
Molecular Weight: 178.14 g/mol [1]
This compound is a substituted aromatic compound containing a nitrile, a methoxy, and a nitro functional group. These features make it a versatile precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While it is offered as a biochemical for proteomics research, specific applications in signaling pathway studies are not extensively documented in publicly available literature.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are reported, experimental values for melting and boiling points are not consistently available across commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 | [1] |
| Purity | ≥99% | [1] |
| Appearance | Data not consistently available | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Density | Data not consistently available |
Synthesis and Experimental Protocols
Illustrative Synthesis of an Isomer: 5-Methoxy-2-nitrobenzonitrile
The following protocol describes the synthesis of the isomer 5-Methoxy-2-nitrobenzonitrile from 5-Methoxy-2-nitrobenzamide.
Materials:
-
5-Methoxy-2-nitrobenzamide
-
Trifluoroacetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add 5-methoxy-2-nitrobenzamide (2.1 g, 0.01 mol), trifluoroacetic anhydride (2.2 mL), triethylamine (2.9 mL), and dichloromethane (30 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, wash the mixture with distilled water (2 x 30 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the product.
Analytical Workflow: Purity Assessment by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method can be employed for the analysis and purity assessment of this compound.[2] This method is suitable for quality control and for monitoring reaction progress.
Experimental Protocol: Reversed-Phase HPLC
This method is designed for the efficient separation of this compound from potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
Newcrom R1 reverse-phase column or equivalent[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for Mass-Spec compatibility)[2]
-
Sample diluent (e.g., Acetonitrile/Water mixture)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid.[2]
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: Typically 10-20 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the sample diluent to a known concentration (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Logical and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a logical workflow for the utilization of a chemical intermediate in drug discovery and a typical experimental workflow for HPLC analysis.
References
Technical Guide: Predicted ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methoxy-5-nitrobenzonitrile. Due to the limited availability of experimentally derived public data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound (C₈H₆N₂O₃, Molecular Weight: 178.14 g/mol )[1]. These predictions are derived from established chemical shift ranges for relevant functional groups and by comparison with structurally similar substituted benzonitriles.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 - 8.6 | Doublet | 1H | Aromatic H |
| ~ 8.2 - 8.4 | Doublet of Doublets | 1H | Aromatic H |
| ~ 7.1 - 7.3 | Doublet | 1H | Aromatic H |
| ~ 4.0 - 4.2 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 164 - 168 | C-OCH₃ |
| ~ 142 - 146 | C-NO₂ |
| ~ 130 - 134 | Aromatic CH |
| ~ 128 - 132 | Aromatic CH |
| ~ 118 - 122 | C-CN |
| ~ 115 - 119 | Aromatic CH |
| ~ 105 - 109 | C-CN |
| ~ 56 - 60 | -OCH₃ |
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as a secondary reference.
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.[3]
-
Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used for chemical shift referencing.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound, from sample preparation to data analysis.
Caption: Workflow for NMR Analysis.
References
Spectroscopic and Analytical Profile of 2-Methoxy-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-5-nitrobenzonitrile (CAS No: 10496-75-0). Given the limited availability of public experimental data for this specific compound, this document consolidates predicted spectroscopic data and established experimental protocols for analogous compounds to serve as a valuable resource for researchers.
Molecular Structure and Properties
This compound possesses a molecular formula of C₈H₆N₂O₃ and a molecular weight of approximately 178.14 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a methoxy, a nitro, and a nitrile group, makes it a compound of interest in synthetic chemistry and drug discovery.
Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. It is crucial to note that in the absence of readily available experimental spectra, these values are derived from computational models and data from structurally related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~8.3 (d) | H-6 (ortho to NO₂) |
| ~8.2 (dd) | H-4 (ortho to NO₂, meta to CN) | |
| ~7.3 (d) | H-3 (ortho to CN) | |
| ~4.0 (s) | -OCH₃ | |
| ¹³C NMR | ~160 | C-2 (C-OCH₃) |
| ~145 | C-5 (C-NO₂) | |
| ~135 | C-4 | |
| ~128 | C-6 | |
| ~118 | C-3 | |
| ~116 | -CN | |
| ~105 | C-1 (C-CN) | |
| ~57 | -OCH₃ |
Note: Predicted values are based on structure-activity relationships and data from similar nitroaromatic compounds. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2230 | C≡N Stretch | Nitrile |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |
| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro |
| ~1270 | C-O Stretch | Aryl Ether |
Note: These are characteristic absorption bands for the respective functional groups and are expected to be present in the IR spectrum of the compound.[3][4]
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | 178 | [M]⁺ (Molecular Ion) |
| 163 | [M-CH₃]⁺ | |
| 148 | [M-NO]⁺ | |
| 132 | [M-NO₂]⁺ | |
| 102 | [M-NO₂-CH₂O]⁺ |
Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses common for nitroaromatic and methoxy-substituted compounds.[5][6]
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
For GC-MS, use an appropriate temperature program to ensure volatilization and separation.
-
Set the ion source temperature (e.g., 230 °C) and ionization energy (typically 70 eV).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Relationship between spectroscopic techniques and structural information.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Role of 2-Methoxy-5-nitrobenzonitrile in Medicinal Chemistry: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 2025
Abstract
This technical guide delves into the current understanding of 2-Methoxy-5-nitrobenzonitrile and its relevance within the field of medicinal chemistry. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this document provides a comprehensive overview of its known physicochemical properties and spectroscopic data. To contextualize its potential as a scaffold in drug discovery, this guide also presents a detailed analysis of the closely related and extensively studied isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile. The significant role of this analog as a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib, underscores the potential of the underlying benzonitrile framework. This whitepaper aims to serve as a foundational resource, offering available data on this compound while drawing instructive parallels from a medicinally significant isomer to highlight the broader importance of substituted benzonitriles in pharmaceutical research.
Introduction to this compound
This compound is a substituted aromatic compound characterized by the presence of a methoxy group, a nitro group, and a nitrile moiety attached to a benzene ring.[1] Such substituted benzonitriles are recognized as important structural motifs in organic synthesis and are frequently explored as intermediates in the development of novel therapeutic agents.[2] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and nitrile groups creates a unique chemical environment that can be exploited for further chemical modifications.
Despite its potential as a chemical building block, there is a notable scarcity of published research detailing the specific biological activities and direct applications of this compound in medicinal chemistry. Its primary presence in the scientific literature is within chemical supplier databases and broad patent classifications.
Physicochemical and Spectroscopic Data of this compound
Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available and predicted physicochemical and spectroscopic information for the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10496-75-0 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.147 g/mol | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Density | Not Available | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [3] |
| IR | Spectra available | [3] |
| Mass Spectrometry | Spectrum available | [3] |
Synthesis of Substituted Benzonitriles
A Case Study: The Prominent Role of the Isomer 2-Amino-4-methoxy-5-nitrobenzonitrile
In stark contrast to the limited data on this compound, its isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a well-documented and crucial intermediate in medicinal chemistry.[5][6] Its primary application is in the synthesis of Gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy.[5][6]
Biological Significance of the Quinazoline Scaffold Derived from 2-Amino-4-methoxy-5-nitrobenzonitrile
The transformation of 2-Amino-4-methoxy-5-nitrobenzonitrile into the quinazoline core of Gefitinib is a prime example of how a substituted benzonitrile can serve as a foundational scaffold for a highly specific and effective therapeutic agent. The amino and nitrile groups of the precursor are key functionalities that enable the construction of the heterocyclic quinazoline ring system.
Signaling Pathway Inhibition
Gefitinib, derived from the 2-Amino-4-methoxy-5-nitrobenzonitrile scaffold, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when dysregulated, can lead to uncontrolled cell proliferation and survival, which are hallmarks of cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols for a Key Transformation of a Related Benzonitrile
To provide practical context for researchers, the following section details a representative experimental protocol for a key chemical transformation of 2-Amino-4-methoxy-5-nitrobenzonitrile: the reduction of the nitro group. This step is often crucial for subsequent synthetic manipulations in the construction of more complex molecules.
Reduction of the Nitro Group of 2-Amino-4-methoxy-5-nitrobenzonitrile
This protocol describes the reduction of the nitro group to an amino group using tin(II) chloride.
Materials:
-
2-Amino-4-methoxy-5-nitrobenzonitrile
-
Ethanol
-
Tin(II) chloride dihydrate
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 equivalent) in ethanol in a round-bottom flask.[6]
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.[6]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[6]
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-diamino-4-methoxybenzonitrile.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the reduction of the nitro group of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Conclusion and Future Outlook
This compound remains a compound with underexplored potential in medicinal chemistry. The available data on its physicochemical and spectroscopic properties provide a starting point for further investigation. The profound impact of its isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, in the development of a clinically successful anticancer drug highlights the value of the substituted benzonitrile scaffold.
Future research efforts could focus on the synthesis of a library of derivatives based on the this compound core to screen for various biological activities. Elucidating the specific roles of the methoxy and nitro groups at their respective positions on the benzonitrile ring could unveil novel structure-activity relationships and open new avenues for drug discovery. A thorough investigation into the biological effects of this compound is warranted to determine if it holds similar, or perhaps entirely different, potential compared to its well-studied isomer.
References
2-Methoxy-5-nitrobenzonitrile and Its Analogs: A Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their unique electronic properties and the synthetic tractability of the nitrile group make them valuable starting points for drug discovery programs. This technical guide focuses on 2-methoxy-5-nitrobenzonitrile and its closely related analog, 2-amino-4-methoxy-5-nitrobenzonitrile, as building blocks in pharmaceutical synthesis.
While direct and extensive documentation for the application of This compound in the synthesis of commercial pharmaceuticals is limited in publicly available literature, its chemical structure suggests significant potential as a precursor for more complex molecules. In contrast, 2-amino-4-methoxy-5-nitrobenzonitrile is a well-established and critical intermediate in the synthesis of targeted cancer therapies, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1][2]
This guide will first cover the known properties and potential reactivity of this compound. It will then provide an in-depth exploration of the synthesis, reactions, and pharmaceutical applications of its more extensively studied analog, 2-amino-4-methoxy-5-nitrobenzonitrile, complete with experimental protocols, quantitative data, and pathway visualizations.
This compound: Properties and Synthetic Potential
This compound is a substituted aromatic compound with the chemical formula C₈H₆N₂O₃.[3][4] Its structure features a methoxy group, a nitro group, and a nitrile group attached to a benzene ring, offering multiple sites for chemical modification.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes available and predicted data.
| Property | Value | Reference |
| CAS Number | 10496-75-0 | [3][4] |
| Molecular Formula | C₈H₆N₂O₃ | [3][4] |
| Molecular Weight | 178.147 g/mol | [3] |
| Appearance | Likely a solid at room temperature | - |
| Purity (typical) | ≥99% | [4] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Reactivity and Potential as a Pharmaceutical Building Block
The reactivity of this compound is dictated by its three functional groups: the nitrile, the nitro group, and the methoxy group, along with their positions on the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents, such as tin(II) chloride or catalytic hydrogenation.[5] This transformation would yield 5-amino-2-methoxybenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyles.[5]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group.
While specific examples are scarce, these potential reactions highlight how this compound could be a starting point for creating diverse molecular libraries for drug screening.
2-Amino-4-methoxy-5-nitrobenzonitrile: A Key Intermediate in Cancer Therapy
2-Amino-4-methoxy-5-nitrobenzonitrile is a highly functionalized benzonitrile derivative that is a crucial intermediate in the synthesis of quinazoline-based pharmaceuticals, including the EGFR tyrosine kinase inhibitor, Gefitinib.[1][6] The presence of amino, methoxy, and nitro groups on the benzonitrile scaffold provides multiple reaction sites for constructing complex molecular architectures.[7][8]
Physicochemical and Spectral Data
Due to the lack of extensive direct experimental data, the following table presents predicted data based on its isomers and similar structures.[7]
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₇N₃O₃ | [7] |
| Molecular Weight | 193.16 g/mol | [7] |
| Appearance | Yellow to orange solid | [7] |
| Melting Point | 200-220 °C | [7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | [7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃) | [7] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 145-150, 140-145, 120-125, 115-120, 110-115, 95-100, 55-60 | [7] |
Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile
A laboratory-scale synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile can be achieved from the commercially available 2-amino-4-methoxybenzonitrile through a three-step process involving protection of the amino group, regioselective nitration, and subsequent deprotection.[8]
Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile
-
Dissolve 2-amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-cyano-5-methoxyphenyl)acetamide.
-
Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum.
Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide
-
In a round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.
-
Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry.
Step 3: Deprotection to Yield 2-Amino-4-methoxy-5-nitrobenzonitrile
-
Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-methoxy-5-nitrobenzonitrile.
Caption: Synthetic workflow for 2-Amino-4-methoxy-5-nitrobenzonitrile.
Key Reactions in Pharmaceutical Synthesis
A crucial transformation of 2-amino-4-methoxy-5-nitrobenzonitrile in pharmaceutical synthesis is the selective reduction of the nitro group to an amine. This resulting 2,5-diamino-4-methoxybenzonitrile is a key precursor for the construction of the quinazoline ring system found in Gefitinib.[1]
-
In a round-bottom flask, suspend 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-diamino-4-methoxybenzonitrile.
Caption: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Application in the Synthesis of Gefitinib and EGFR Signaling
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth, proliferation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Gefitinib competes with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its activity and blocking downstream signaling pathways.[6]
The synthesis of Gefitinib utilizes the diamino intermediate derived from 2-amino-4-methoxy-5-nitrobenzonitrile to construct the core quinazoline structure. This is followed by coupling with other reagents to complete the synthesis of the final drug molecule.
Caption: Simplified EGFR signaling pathway and inhibition by Gefitinib.
Conclusion
While this compound remains a compound with theoretical potential as a pharmaceutical building block, its practical applications are not yet widely documented. In contrast, the closely related 2-amino-4-methoxy-5-nitrobenzonitrile stands out as a critical and well-characterized intermediate in the synthesis of important anticancer therapeutics. The synthetic pathways and reactions detailed in this guide for 2-amino-4-methoxy-5-nitrobenzonitrile underscore the importance of substituted benzonitriles in modern drug discovery and development. Further research into the reactivity and applications of a broader range of benzonitrile derivatives may unveil novel synthetic routes to new and improved pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methoxy-5-nitrobenzonitrile (CAS No. 10496-75-0), a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document emphasizes precautionary measures based on the known hazards of structurally related nitroaromatic and nitrile compounds. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Reference |
| CAS Number | 10496-75-0 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Boiling Point | 339°C at 760 mmHg | [1] |
| Flash Point | 158.8°C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Melting Point | Data not available | [4] |
Hazard Identification and Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A logical workflow for assessing and managing the risks associated with this chemical is depicted below.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the chemical.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use. Use proper glove removal technique. |
| Body Protection | Laboratory coat. | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use if inhalation risk is high or ventilation is inadequate. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the material and place it into a suitable, closed container for disposal.
-
Do not let the chemical enter drains.
Toxicological Information
Specific toxicological data, such as LD50 and LC50 values, for this compound are not publicly available. The toxicological properties of this compound have not been thoroughly investigated. However, nitrile-containing compounds can be toxic, and their effects are often related to the metabolic release of cyanide. Studies on other nitriles have investigated acute toxicity in animal models.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. However, a general workflow for an acute toxicity study, a fundamental experiment in safety evaluation, is outlined below.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All laboratory work should be performed by trained personnel in a suitably equipped facility.
References
The Synthetic Keystone: A Technical Guide to 2-Methoxy-5-nitrobenzonitrile in Drug Discovery
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of pharmaceutical development, the identification of versatile chemical scaffolds is paramount. This whitepaper delves into the potential of 2-Methoxy-5-nitrobenzonitrile (CAS No. 10496-75-0), a substituted benzonitrile, as a valuable, albeit underexplored, building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly accessible literature, its unique arrangement of functional groups—a methoxy, a nitro, and a nitrile moiety—presents a compelling case for its application in the synthesis of novel therapeutic agents.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will explore the chemical properties, synthesis, and theoretical potential of this compound in the generation of diverse compound libraries for drug discovery programs. The focus will be on its role as a versatile intermediate, with inferences on potential biological relevance drawn from structurally related compounds.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design. The following table summarizes the available and predicted data for this compound.
| Property | Value | Source |
| CAS Number | 10496-75-0 | ChemSynthesis[1], Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₆N₂O₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 178.14 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | White to light yellow crystalline powder | (Inferred from related compounds) |
| Boiling Point | 339°C at 760 mmHg | Alfa Chemistry[3] |
| Flash Point | 158.8°C | Alfa Chemistry[3] |
| Density | 1.32 g/cm³ | Alfa Chemistry[3] |
| Purity | ≥99% | Santa Cruz Biotechnology[2] |
Synthetic Versatility and Potential Applications
The true potential of this compound in drug discovery lies in the reactivity of its functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups creates a unique electronic profile, enabling a range of chemical transformations.
The nitrile group can serve as a precursor to amines, amides, carboxylic acids, or tetrazoles, all of which are important functionalities in pharmacologically active molecules. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, such as in the construction of heterocyclic ring systems. This is particularly relevant given that the structurally similar compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5]
While direct evidence is lacking for this compound, the broader class of benzonitrile derivatives has been explored for a wide range of biological activities, including as enzyme inhibitors.[6] The structural motifs present in this compound could, therefore, be leveraged for the development of novel therapeutic agents in areas such as oncology and infectious diseases.
Experimental Protocols
General Protocol for the Synthesis of a Substituted Nitrobenzonitrile:
-
Starting Material: A suitably substituted methoxybenzonitrile.
-
Nitration: The starting material is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0-5°C.
-
A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.
-
The reaction is stirred for a period of time, and the progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
-
The solid product is collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Potential: Diagrams in Drug Discovery
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the structure, potential synthetic utility, and a conceptual workflow for the integration of this compound in a drug discovery program.
Caption: Chemical structure of this compound.
Caption: Potential synthetic transformations of this compound.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Conclusion
This compound represents a chemical entity with significant untapped potential in the field of drug discovery. Its readily modifiable functional groups position it as an attractive starting material for the synthesis of diverse and novel molecular architectures. While further research is required to elucidate its direct biological activities, its value as a synthetic intermediate is clear. This guide serves as a foundational resource to encourage and facilitate the exploration of this compound in the ongoing quest for new and effective therapeutics. Drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.
References
Methodological & Application
Synthesis of 2-Methoxy-5-nitrobenzonitrile from 2-hydroxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-methoxy-5-nitrobenzonitrile from 2-hydroxy-5-nitrobenzonitrile via a Williamson ether synthesis. This O-methylation is a crucial transformation in medicinal chemistry for the generation of key intermediates in the development of novel therapeutics. Detailed experimental protocols, safety precautions, and characterization methods are outlined to ensure reproducible and safe execution of this synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The methoxy and nitrile functionalities, combined with the nitro group, offer multiple avenues for further chemical modification. The conversion of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile to a methoxy ether can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The following protocol details a standard laboratory procedure for this methylation reaction.
Reaction Scheme
Figure 1: General reaction scheme for the methylation of 2-hydroxy-5-nitrobenzonitrile to this compound.
Experimental Protocol
This protocol is based on the principles of the Williamson ether synthesis, a robust method for the formation of ethers.
Materials and Reagents:
-
2-Hydroxy-5-nitrobenzonitrile
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for recrystallization
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzonitrile (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. To this mixture, add a suitable anhydrous solvent such as acetone or DMF.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add the methylating agent, either dimethyl sulfate (1.1 - 1.5 eq) or methyl iodide (1.1 - 1.5 eq), dropwise.
-
Reaction: Heat the reaction mixture to reflux (for acetone, approx. 56°C; for DMF, a temperature of 60-80°C is often sufficient) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
If acetone is used as the solvent, filter off the potassium carbonate and wash the solid with a small amount of fresh acetone. Concentrate the filtrate under reduced pressure.
-
If DMF is used, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol/water, to yield a crystalline solid.
-
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| 2-Hydroxy-5-nitrobenzonitrile | 1.0 eq | Starting material. |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq | Anhydrous base to deprotonate the phenol. |
| Dimethyl Sulfate (DMS) | 1.1 - 1.5 eq | Methylating agent. Handle with extreme caution in a fume hood. |
| Solvent | ||
| Acetone or DMF | Sufficient to ensure stirring | Anhydrous solvent is crucial. |
| Reaction Conditions | ||
| Temperature | Reflux (Acetone) or 60-80°C (DMF) | The choice of temperature depends on the solvent and methylating agent used. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Product | ||
| This compound | Expected Yield: 80-95% | Yield is dependent on reaction conditions and purity of reagents. |
| Appearance | Crystalline solid | |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
Safety Precautions
-
2-Hydroxy-5-nitrobenzonitrile: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfate (DMS): EXTREMELY TOXIC AND CARCINOGENIC. It is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles with a face shield. Have a quenching solution (e.g., aqueous ammonia or sodium carbonate) readily available in case of spills.
-
Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Solvents: Acetone and DMF are flammable. Keep away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: The purified product should have a sharp melting point.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methoxy group protons (around 3.9-4.1 ppm) and aromatic protons with appropriate splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the methoxy carbon (around 56-58 ppm) and the number of distinct aromatic carbons.
-
IR (Infrared) Spectroscopy: Characteristic peaks for the nitrile group (C≡N stretch, ~2230 cm⁻¹), nitro group (NO₂ asymmetric and symmetric stretches, ~1530 and ~1350 cm⁻¹), and C-O-C ether linkage will be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to products in the Williamson ether synthesis.
References
Application Notes and Protocols: Synthesis of Gefitinib Utilizing a 2-Methoxy-5-nitrobenzonitrile Scaffolding Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The synthesis of Gefitinib involves the construction of a 4-anilinoquinazoline core. This document outlines a detailed synthetic pathway to Gefitinib, commencing from a readily available precursor, 3-hydroxy-4-methoxybenzonitrile, which shares the core benzonitrile structure with 2-methoxy-5-nitrobenzonitrile. This route proceeds through the key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is then elaborated to the final active pharmaceutical ingredient.
The protocols provided herein are based on established chemical transformations and offer a comprehensive guide for the laboratory-scale synthesis of Gefitinib. All quantitative data are summarized in tables for clarity and ease of comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the critical concepts.
Gefitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade.[1] EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling cascade.[1]
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Experimental Protocols: Synthesis of Gefitinib
The synthesis of Gefitinib from 3-hydroxy-4-methoxybenzonitrile is a multi-step process. The overall workflow is depicted below, followed by detailed protocols for each step.
Caption: Experimental Workflow for the Synthesis of Gefitinib.
Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
This step involves the alkylation of 3-hydroxy-4-methoxybenzonitrile with 4-(3-chloropropyl)morpholine to introduce the morpholinopropoxy side chain.
Table 1: Reagents and Conditions for Alkylation
| Reagent/Parameter | Quantity/Value | Source |
| 3-hydroxy-4-methoxybenzonitrile | 10 g (67.1 mmol) | |
| 4-(3-chloropropyl)morpholine | 10.9 g (66.8 mmol) | |
| Potassium Carbonate (K₂CO₃) | 16.5 g | |
| N,N-Dimethylformamide (DMF) | 62.5 mL | |
| Reaction Temperature | 85 °C | |
| Reaction Time | 10 hours | |
| Expected Yield | ~98% |
Protocol:
-
To a reaction flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and N,N-dimethylformamide (62.5 mL).
-
Add 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 10 hours.
-
After completion, remove the DMF under vacuum.
-
Partition the residue between tert-butyl methyl ether and water.
-
Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent to obtain 4-methoxy-3-(3-morpholinopropoxy)benzonitrile as a viscous liquid.
Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
This step involves the nitration of the benzonitrile ring.
Table 2: Reagents and Conditions for Nitration
| Reagent/Parameter | Quantity/Value | Source |
| 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 13.0 g (47.0 mmol) | [2] |
| Concentrated Nitric Acid (70%) | - | |
| Concentrated Sulfuric Acid (70%) | - | |
| Volume Ratio (HNO₃:H₂SO₄) | 1:5 | |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | ~3 hours | [2] |
| Expected Yield | ~84% |
Protocol:
-
In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (1:5 v/v).
-
Slowly add 4-methoxy-3-(3-morpholinopropoxy)benzonitrile to the cooled nitrating mixture with stirring.
-
Allow the reaction to proceed at room temperature for approximately 3 hours, during which a significant amount of solid will precipitate.
-
Pour the reaction mixture into ice water.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent to yield 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile as a yellow solid.
Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
This step involves the reduction of the nitro group to an amino group.
Table 3: Reagents and Conditions for Reduction
| Reagent/Parameter | Quantity/Value | Source |
| 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 2.0 g (6.2 mmol) | |
| Sodium Dithionite (Na₂S₂O₄) | 3.6 g (20.7 mmol) | |
| Water | 30.4 mL | |
| 37% Hydrochloric Acid (HCl) | 25 mL | |
| 50% Sodium Hydroxide (NaOH) | To pH 11 | |
| Reaction Temperature | 50 °C, then 70 °C | |
| Reaction Time | 2.5 hours at 50°C, then 3 hours at 70°C | |
| Expected Yield | ~84% |
Protocol:
-
To a suspension of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (2.0 g, 6.2 mmol) in water (30.4 mL), add sodium dithionite (3.6 g, 20.7 mmol).
-
Stir the mixture at 50 °C for 2.5 hours.
-
Heat the mixture to 70 °C and slowly add 37% HCl (25 mL) over 2 hours.
-
Continue heating for another hour.
-
Cool the mixture to room temperature and basify to pH 11 with a 50% NaOH solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent to obtain 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.
Step 4: Synthesis of N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine
This step forms the formamidine intermediate necessary for the subsequent cyclization.
Table 4: Reagents and Conditions for Formamidine Formation
| Reagent/Parameter | Quantity/Value | Source |
| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride | - | [2] |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | - | [2] |
| Organic Solvent | - | [2] |
| Reaction Temperature | - | [2] |
| Reaction Time | - | [2] |
| Expected Yield | (High) | [2] |
Protocol:
-
The hydrochloride salt of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is reacted directly with N,N-dimethylformamide dimethyl acetal.[2]
-
The reaction is carried out in a suitable organic solvent.
-
After the reaction is complete, the solvent is removed to yield the crude N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.
Step 5: Synthesis of Gefitinib
This final step involves the cyclization of the formamidine intermediate with 3-chloro-4-fluoroaniline to form the quinazoline ring of Gefitinib.
Table 5: Reagents and Conditions for Gefitinib Synthesis
| Reagent/Parameter | Quantity/Value | Source |
| N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | - | [2] |
| 3-chloro-4-fluoroaniline | - | [2] |
| Reaction Conditions | Rearrangement reaction | [2] |
| Expected Yield | (Good) | [2] |
Protocol:
-
The formamidine intermediate from Step 4 is reacted with 3-chloro-4-fluoroaniline.
-
This reaction proceeds via a rearrangement to form the final Gefitinib product.[2]
-
The crude product can be purified by recrystallization from a suitable solvent system to obtain pure Gefitinib.
Conclusion
The synthetic route detailed in these application notes provides a robust and high-yielding pathway to Gefitinib from a readily accessible benzonitrile precursor. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development. The provided diagrams and tabulated data serve as quick references for understanding the underlying biological mechanism and for planning and executing the synthesis in a laboratory setting. Careful execution of these steps should allow for the successful synthesis of this important anticancer agent for research and development purposes.
References
Experimental procedure for the reduction of the nitro group in 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the selective reduction of the nitro group in 2-Methoxy-5-nitrobenzonitrile to yield 2-Methoxy-5-aminobenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two robust and selective methods are presented: a classic approach utilizing stannous chloride (SnCl₂) and a milder catalytic transfer hydrogenation protocol. These methods are chosen for their high efficiency and compatibility with the nitrile functional group.
Introduction
The selective reduction of a nitro group in the presence of other reducible functionalities, such as a nitrile, is a common challenge in organic synthesis. The target molecule, 2-Methoxy-5-aminobenzonitrile, is a valuable building block for the synthesis of various heterocyclic compounds used in medicinal chemistry. The presented protocols offer reliable and scalable methods to achieve this transformation with high yields.
Chemical Reaction
Figure 1: General reaction scheme for the reduction of this compound to 2-Methoxy-5-aminobenzonitrile.
Experimental Protocols
Two primary methods are detailed below. Method 1 utilizes stannous chloride, a classic and effective reagent for selective nitro group reduction.[1][2][3] Method 2 employs a catalytic transfer hydrogenation, which offers milder reaction conditions and avoids the use of stoichiometric heavy metal reagents.[1]
Method 1: Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of sensitive functional groups like nitriles.[1][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[1]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Methoxy-5-aminobenzonitrile by column chromatography or recrystallization as needed.
Method 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This method provides a milder alternative to the stannous chloride reduction and avoids the use of high-pressure hydrogen gas.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the key quantitative parameters for the two described experimental protocols.
| Parameter | Method 1: SnCl₂ Reduction | Method 2: Catalytic Transfer Hydrogenation |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ammonium formate (HCOONH₄) with 10% Pd/C |
| Stoichiometry of Reagent | 5 equivalents | 3-5 equivalents of Ammonium formate |
| Catalyst Loading | N/A | 5-10 mol % by weight |
| Solvent | Absolute Ethanol | Methanol or Ethanol |
| Reaction Temperature | Reflux (approx. 70-80 °C) | Reflux |
| Typical Reaction Time | 30-60 minutes | 1-3 hours |
| Work-up | Basic work-up with NaHCO₃/NaOH, extraction | Filtration through Celite, concentration |
| Reported Yield Range | 85-95%[1] | Typically high, but substrate-dependent |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two primary methods of reducing this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified pathway for the reduction of a nitro group to an amine.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Tin compounds can be toxic and should be handled with care. Dispose of tin-containing waste according to institutional guidelines.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. It should be handled with care and not exposed to ignition sources.
-
Reactions involving flammable solvents should be heated using a heating mantle or an oil bath, not an open flame.
Conclusion
The protocols described provide effective and reliable methods for the selective reduction of the nitro group in this compound. The choice between the stannous chloride and catalytic transfer hydrogenation methods will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for metal byproducts. Both methods are well-documented and offer high yields for this crucial transformation in synthetic organic chemistry.
References
Application Note: GC-MS Protocol for the Characterization of 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 2-Methoxy-5-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers and professionals in drug development and analytical chemistry who require a robust method for the identification and purity assessment of this compound. The protocol outlines sample preparation, instrument parameters, and data analysis. Due to the limited availability of public experimental mass spectral data for this specific compound, this note provides predicted fragmentation patterns based on the analysis of similar compounds.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and reliable analytical methods are essential for ensuring the quality, purity, and consistency of this compound in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol [1] |
| CAS Number | 10496-75-0 |
| Appearance | Solid (predicted) |
Safety Precautions
Handle this compound with appropriate safety measures in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific instrumentation.
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound. Dissolve in a suitable volatile solvent such as ethyl acetate or dichloromethane to a final volume of 10 mL.
-
Working Solution (10 µg/mL): Perform a serial dilution of the standard solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL GC vial before analysis.
GC-MS Instrumentation and Conditions
The following parameters are based on methods for structurally similar nitroaromatic compounds and provide a strong starting point for analysis.[2]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[2] |
| Injector Temperature | 250 °C[2] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C[2] |
| MS Transfer Line Temp. | 280 °C[2] |
| Ion Source Temperature | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | m/z 50-300[2] |
Data Presentation
Predicted Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.14 g/mol | [1] |
| Parent Ion (M+) m/z | 178 | Predicted |
| Key Fragment Ions (m/z) | 163, 148, 132, 104, 76 | Predicted |
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI source is expected to proceed through several key pathways:
-
Loss of a methyl radical (-CH₃): m/z 163
-
Loss of a nitro group (-NO₂): m/z 132
-
Loss of carbon monoxide (-CO) from the methoxy group: This can occur after initial fragmentation.
-
Cleavage of the methoxy group: Leading to various smaller fragments.
Visualizations
Caption: Experimental workflow for the GC-MS characterization of this compound.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
Application Note and Protocol: NMR Sample Preparation for 2-Methoxy-5-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methoxy-5-nitrobenzonitrile is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such compounds. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. This document provides a detailed protocol for the preparation of this compound for NMR analysis.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in selecting an appropriate deuterated solvent for NMR analysis. While specific solubility data for this compound is not extensively published, information on structurally related compounds such as other nitrobenzonitriles can provide guidance. Aromatic nitro compounds generally exhibit poor solubility in water but are more soluble in polar aprotic and some polar protic organic solvents.[1]
Table 1: Recommended Deuterated Solvents for NMR Analysis
| Solvent | Formula | Comments |
| Chloroform-d | CDCl₃ | A common first choice for many organic compounds. Predicted ¹H and ¹³C NMR data for a similar compound were based on this solvent.[2] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | A highly polar aprotic solvent, suitable for compounds that are difficult to dissolve in other solvents.[2][3][4] |
| Acetone-d₆ | (CD₃)₂CO | Another common polar aprotic solvent. |
| Acetonitrile-d₃ | CD₃CN | A polar aprotic solvent that can be a suitable alternative. |
Note: The choice of solvent can affect the chemical shifts of the compound in the NMR spectrum.[3]
Materials and Equipment
-
This compound
-
High-purity deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)
-
Standard 5 mm NMR tubes (clean, dry, and free from scratches or cracks)[5]
-
NMR tube caps
-
Analytical balance
-
Spatula
-
Small glass vials with caps
-
Pasteur pipettes and bulbs
-
Filter (a small plug of glass wool in a Pasteur pipette is effective)
-
Vortex mixer or sonicator (optional, for aiding dissolution)[1]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow Diagram
Caption: Diagram 1: A step-by-step workflow for the preparation of a this compound sample for NMR analysis.
Detailed Experimental Protocol
This protocol is designed to yield a high-quality sample for both ¹H and ¹³C NMR spectroscopy.
-
Weighing the Sample:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Place the sample into a small, clean, and dry glass vial.[6]
Table 2: Recommended Sample Quantities
-
| Experiment | Recommended Mass | Rationale |
| ¹H NMR | 5 - 10 mg | Sufficient for a good signal-to-noise ratio in a reasonable number of scans.[2][3] |
| ¹³C NMR | 20 - 50 mg | ¹³C is significantly less sensitive than ¹H, requiring a more concentrated sample for efficient data acquisition.[5][7] |
-
Dissolution:
-
Using a clean Pasteur pipette, add approximately 0.6 to 0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2][6]
-
Cap the vial and mix gently. A vortex mixer can be used to aid dissolution.[6]
-
If the compound does not readily dissolve, sonication in an ultrasonic bath for a few minutes can be effective.[1] Gentle warming (40-50°C) may also be applied, but care should be taken to avoid solvent evaporation and sample degradation.[1]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is transparent.[5]
-
-
Transfer to NMR Tube:
-
To prevent solid particles from entering the NMR tube, which can degrade spectral quality, filter the solution.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Use this filter pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.
-
-
Final Adjustments:
-
Ensure the final volume of the solution in the NMR tube is between 0.55 and 0.7 mL. This corresponds to a sample height of approximately 4-5 cm. Incorrect sample height can make it difficult to shim the magnetic field, leading to poor spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]
-
Label the NMR tube clearly.
-
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By following this detailed protocol, researchers can consistently prepare high-quality NMR samples of this compound, leading to accurate and reliable spectroscopic data for structural analysis and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ou.edu [ou.edu]
- 8. benchchem.com [benchchem.com]
Application of 2-Methoxy-5-nitrobenzonitrile in Compound Library Generation: A Review of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document outlines the available information regarding the application of 2-Methoxy-5-nitrobenzonitrile as a scaffold for creating compound libraries. Extensive searches of scientific literature and chemical databases indicate that there is limited to no publicly available information detailing the use of this compound specifically for the synthesis of compound libraries.
However, its structural analog, 2-Amino-4-methoxy-5-nitrobenzonitrile , is a well-documented and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Given the structural similarity, the information on this analog may provide valuable insights for researchers considering the potential of substituted benzonitriles in drug discovery.
Physicochemical Properties of this compound
While application data is scarce, basic physicochemical information for this compound is available.
| Property | Value | Reference |
| CAS Number | 10496-75-0 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.147 g/mol | [2] |
| Purity | ≥99% | [3] |
A synthesis reference for this compound was published in the Journal of the American Chemical Society in 1966.[2] Further details on its synthesis and reactivity would require accessing this specific publication.
Application Notes and Protocols for the Analog: 2-Amino-4-methoxy-5-nitrobenzonitrile
The following sections provide detailed information on the application of the closely related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile , in the synthesis of compound libraries and targeted therapeutics.
Introduction
2-Amino-4-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a key starting material in multi-step organic synthesis.[1] Its unique arrangement of amino, methoxy, nitro, and cyano functional groups allows for a variety of chemical transformations, making it an attractive scaffold for constructing diverse molecular architectures.[1] The presence of these reactive handles makes it a versatile intermediate for creating libraries of compounds for biological screening.[4]
Key Applications in Drug Discovery
A primary application of 2-Amino-4-methoxy-5-nitrobenzonitrile is in the synthesis of Gefitinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The synthesis involves a multi-step process where the nitro group is reduced, and the amino and cyano functionalities are utilized to construct the quinazoline core of the drug molecule.[1]
Signaling Pathway: EGFR Inhibition by Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand binding, activates its intracellular tyrosine kinase domain. This triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling.[1]
Experimental Protocols
The following are representative protocols for key transformations involving 2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives, crucial for compound library synthesis.
A primary and highly useful reaction is the selective reduction of the nitro group to an amine. This transformation is a critical step in synthetic pathways leading to more complex molecules, as the resulting diamine can undergo cyclization reactions to form heterocyclic systems.
Reagents and Materials:
-
2-Amino-4-methoxy-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,5-diamino-4-methoxybenzonitrile product.
The ortho-disposed amino and cyano groups of the reduced product are perfectly positioned for cyclocondensation reactions to form six-membered nitrogen-containing rings, such as quinazolines.
Reagents and Materials:
-
2,5-Diamino-4-methoxybenzonitrile (product from Protocol 1)
-
Formamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle with stirrer
-
TLC supplies
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
To a solution of the diamino starting material (1.0 eq) in anhydrous DMF, add formamide (10 eq) and potassium carbonate (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water to remove excess formamide and inorganic salts.
-
Dry the crude product under vacuum to obtain the quinazoline derivative.
Experimental Workflow for Library Synthesis
The following diagram illustrates a logical workflow for utilizing 2-Amino-4-methoxy-5-nitrobenzonitrile in a drug discovery program, starting from the basic scaffold and leading to a library of diverse compounds for screening.
Quantitative Data
While specific quantitative data for a library synthesis campaign using 2-Amino-4-methoxy-5-nitrobenzonitrile is not detailed in the provided search results, the following table presents data for a related transformation to illustrate typical yields and conditions for the synthesis of aminobenzonitrile derivatives.[5]
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Nitroanthranilamide | N-methylpyrrolidone, phosphorus pentoxide | 2-amino-5-nitrobenzonitrile | Not Specified | [1] |
| 4-Acetamidobenzonitrile | Conc. H₂SO₄, KNO₃; then 4N HCl, reflux | 4-amino-3-nitrobenzonitrile | Not Specified | [1] |
Note: The yields for these specific reactions were not provided in the source material.
Conclusion
While direct applications of this compound in compound library synthesis are not documented in the available literature, its analog, 2-Amino-4-methoxy-5-nitrobenzonitrile, serves as a valuable and versatile building block for the synthesis of biologically active heterocyclic compounds.[1] Its utility is prominently demonstrated in the synthesis of the EGFR kinase inhibitor, Gefitinib. The strategic placement of its functional groups allows for a range of chemical manipulations, making it a key intermediate for drug discovery and development professionals.[1] Researchers interested in the potential of this compound may find the reactivity and synthetic routes established for its amino-analog to be a useful starting point for their investigations.
References
Application Notes and Protocols: 2-Methoxy-5-nitrobenzonitrile as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzonitrile is a substituted aromatic compound with significant potential as a precursor in the synthesis of various heterocyclic scaffolds, which are cornerstones in medicinal chemistry and drug discovery. The strategic placement of the nitrile, nitro, and methoxy groups on the benzene ring allows for a range of chemical transformations. Although direct literature on the synthetic applications of this compound is limited, its structural motifs suggest a valuable role as an intermediate.
This document outlines the proposed synthetic utility of this compound, focusing on a logical two-step pathway to access important heterocyclic systems such as benzimidazoles and quinazolinones. The protocols and data presented are based on well-established methodologies for analogous substituted o-nitrobenzonitriles and o-aminobenzonitriles.
Proposed General Synthetic Strategy
The primary pathway for utilizing this compound in heterocyclic synthesis involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding the crucial intermediate, 2-amino-5-methoxybenzonitrile. This transformation unmasks the ortho-amino nitrile functionality required for subsequent cyclization reactions.
-
Cyclization to Heterocycles: The resulting 2-amino-5-methoxybenzonitrile can then undergo cyclocondensation reactions with various electrophilic partners to construct the desired heterocyclic ring system.
Caption: Proposed two-step synthetic pathway.
Application Note 1: Proposed Synthesis of 6-Methoxybenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The proposed synthesis of 6-methoxybenzimidazoles from this compound proceeds via the formation of 2-amino-5-methoxybenzonitrile, followed by cyclization with an appropriate one-carbon synthon, typically an aldehyde.
Step 1: Reduction of this compound
The selective reduction of the nitro group in the presence of a nitrile is a well-established transformation. Common methods include the use of metal catalysts or reducing agents in acidic media.
Table 1: Comparison of Nitro Group Reduction Methods for Analogous Compounds
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | Aromatic Nitro Compounds | SnCl₂·2H₂O, Ethanol, 70 °C, 30 min | Aromatic Amines | ~95% |
| 2 | Aromatic Nitro Compounds with Nitriles | Fe, Acetic Acid, Reflux | Aromatic Amines | High |
| 3 | Aromatic Nitro Compounds | Catalytic Hydrogenation (Pd/C or Raney Nickel) | Aromatic Amines | High |
Data is illustrative for general nitro group reductions in the presence of sensitive functionalities and may vary for the specific substrate.[1][2][3][4]
Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride (Proposed)
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8), which will dissolve the tin salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-methoxybenzonitrile.
-
Purify the product by crystallization or column chromatography if necessary.
Step 2: Cyclization to 6-Methoxybenzimidazoles
The reaction of the in situ generated o-phenylenediamine (from the reduction of the nitro group and subsequent reaction of the nitrile) or the isolated 2-amino-5-methoxybenzonitrile with aldehydes is a common method for synthesizing 2-substituted benzimidazoles.
Caption: Proposed synthesis of 6-methoxybenzimidazoles.
Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines and Aldehydes
| Entry | o-Phenylenediamine Derivative | Aldehyde | Catalyst/Solvent | Yield (%) |
| 1 | o-Phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃ | 40-94% |
| 2 | o-Phenylenediamine | 4-Methoxybenzaldehyde | NH₄Cl, CHCl₃ | 85% |
| 3 | Substituted o-phenylenediamines | Various Aldehydes | CuO Nanoparticles, Solvent-free | High |
| 4 | o-Phenylenediamine | Various Aldehydes | Aqueous Onion Extract | High |
Data from analogous reactions illustrates general feasibility and conditions.[5][6][7]
Experimental Protocol: Benzimidazole Synthesis (Proposed)
-
To a solution of 2-amino-5-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or chloroform), add the desired aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of an acid or a catalyst such as ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application Note 2: Proposed Synthesis of 6-Methoxyquinazolin-4(3H)-ones
Quinazolinones are another class of heterocyclic compounds with broad biological activities. The synthesis of 6-methoxyquinazolin-4(3H)-one can be envisioned from 2-amino-5-methoxybenzonitrile through cyclization with a one-carbon source like formamide.
Caption: Proposed synthesis of 6-methoxyquinazolin-4(3H)-one.
Table 3: Synthesis of Quinazolinones from 2-Aminobenzonitrile Derivatives
| Entry | 2-Aminobenzonitrile Derivative | Reagents and Conditions | Yield (%) |
| 1 | 2-Aminobenzonitriles | CO₂ (40 bar), DBU, DMF, 120 °C | Moderate |
| 2 | 2-Aminobenzamides (from nitriles) | Formamide, High Temperature (e.g., 170-180 °C) | ~90% |
| 3 | o-Aminobenzonitriles | Aldehydes, I₂/Base, Electrochemical | Good |
| 4 | 2-Aminobenzonitriles | Triethyl Orthocarboxylates, Boronic Acids, Pd(II) catalyst | Good |
Data from analogous systems provide a basis for the proposed synthesis.[8][9][10]
Experimental Protocol: Quinazolinone Synthesis using Formamide (Proposed)
-
Place 2-amino-5-methoxybenzonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide, which acts as both a reagent and a solvent.
-
Optionally, add a catalyst such as ammonium formate.
-
Heat the reaction mixture to a high temperature (e.g., 170-190 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
The crude product can be collected by filtration and washed with a suitable solvent like methanol or water.
-
Further purification can be achieved by recrystallization.
Conclusion
While direct experimental data for the use of this compound as a heterocyclic intermediate is not extensively documented, its chemical structure strongly suggests its potential as a valuable building block. The proposed two-step strategy, involving an initial reduction of the nitro group followed by cyclization of the resulting 2-amino-5-methoxybenzonitrile, provides a logical and feasible pathway to important heterocyclic cores like benzimidazoles and quinazolinones. The protocols and comparative data provided, based on analogous and well-precedented reactions, offer a solid foundation for researchers to explore and develop the synthetic utility of this promising intermediate in drug discovery and development programs. Experimental validation of these proposed pathways is encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrochemically induced synthesis of quinazolinones via cathode hydration of o-aminobenzonitriles in aqueous solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methoxy-5-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Methoxy-5-nitrobenzonitrile via recrystallization.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 10496-75-0 |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol [1] |
| Appearance | Expected to be a yellow to orange solid |
| Purity | ≥99% (when purified)[1] |
Recommended Recrystallization Solvents
Based on the properties of structurally similar aromatic nitro compounds, the following solvents are recommended for the recrystallization of this compound.[2] A preliminary solvent screen is always advised to determine the optimal choice for your specific crude material.
| Solvent/System | Rationale |
| Ethanol | Often effective for nitroaromatic compounds, providing good solubility at high temperatures and lower solubility upon cooling. |
| Methanol | Similar to ethanol, it can be a suitable solvent, potentially requiring heating to achieve dissolution.[2] |
| Ethanol/Water | A mixed solvent system can be fine-tuned. The compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed, then clarified with a few more drops of hot ethanol. |
| Acetone/Water | Similar to the ethanol/water system, this combination can be effective for purification. |
| Toluene | A less polar option that may be suitable depending on the impurities present. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Solvent Selection:
-
Place a small amount of the crude solid into a test tube.
-
Add a few drops of the chosen solvent. A suitable solvent will dissolve the compound when heated but not at room temperature.[3]
2. Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring to use the minimum amount of hot solvent required for complete dissolution.[4]
3. Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.[3]
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
6. Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
7. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent. The solvent may not be polar enough to dissolve the this compound. For nitroaromatic compounds, polar protic solvents like ethanol or methanol, or mixtures with water, are often effective.[2][3] If the compound remains insoluble even with heating, a different solvent system should be selected.
Q2: The compound "oiled out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[6][7] Using a mixed solvent system can also prevent oiling out.[6]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery can be due to several factors:
-
Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.[6][8] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Ensure the funnel is pre-heated.[6]
-
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling the flask in an ice bath after it has reached room temperature can increase the yield.[6]
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[4]
Q4: The color of my product did not improve after recrystallization. What can be done?
A4: The persistence of color suggests the presence of colored impurities that were not effectively removed. If you did not use activated charcoal in the initial protocol, repeating the recrystallization and including a decolorization step can help. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[7]
Q5: No crystals have formed even after the solution has cooled. What is the next step?
A5: The absence of crystal formation may be due to supersaturation or the use of too much solvent.[5] Try the following to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4][5]
-
Seeding: If available, add a small "seed" crystal of the pure compound to the solution.[4][5]
-
Reducing Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[5]
Recrystallization Troubleshooting Workflow
Caption: A troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Based on the structure, polar protic solvents like ethanol and methanol, or a mixed solvent system such as ethanol/water, are good starting points.[2][3] A solvent screening is recommended to find the best option for your specific crude material.
Q2: How can I determine if my recrystallized product is pure?
A2: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause a depression and broadening of the melting point range.
Q3: Is it possible to recover the product that remains in the mother liquor?
A3: Yes, it is often possible to recover more product from the mother liquor. The mother liquor can be concentrated by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Q4: Why is slow cooling important for crystallization?
A4: Slow cooling allows for the formation of well-defined, larger crystals.[10] Rapid cooling can lead to the formation of small, impure crystals or a precipitate, as impurities can become trapped within the rapidly forming crystal lattice.[3][10]
Q5: What safety precautions should be taken during recrystallization?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for recrystallization are often flammable and may be toxic, so avoid open flames and ensure proper handling and disposal. Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Reduction of 2-Methoxy-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 2-Methoxy-5-nitrobenzonitrile to 2-Methoxy-5-aminobenzonitrile.
Troubleshooting Guide
This section addresses common problems encountered during the selective reduction of the nitro group in this compound while preserving the nitrile functionality.
Q1: My reduction reaction is incomplete or proceeding very slowly. What are the potential causes and how can I fix it?
A1: Incomplete or slow reactions are a frequent issue. A systematic approach to troubleshooting is recommended.[1]
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is critical.
-
Catalytic Hydrogenation (e.g., Pt/C, Raney Nickel): Catalysts can lose activity from improper storage or age. Ensure the catalyst is fresh. The catalyst loading might also be insufficient; consider increasing the weight percentage. For difficult reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered and, if necessary, activated metal. The acid concentration is also a critical factor for the reaction rate.[1]
-
Other Reagents (e.g., Sodium Dithionite): These reagents can decompose during storage. Always use a fresh, high-quality batch.[1]
-
-
Solubility: Poor solubility of this compound in the chosen solvent can severely limit the reaction rate.[1] The starting material must be fully dissolved. Consider using alternative solvents like THF or co-solvent systems such as Ethanol/Water or Acetic Acid. Protic co-solvents can often improve hydrogenation reactions.[1]
-
Reaction Temperature: While many reductions occur at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, exercise caution as higher temperatures can increase the formation of side products.[1]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1] For instance, with SnCl₂·2H₂O, using 3-5 equivalents is typical.[2]
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?
A2: The formation of these side products is a common challenge arising from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete reduction to the aniline.
-
Ensure Complete Reaction: As mentioned above, use a sufficient excess of the reducing agent and ensure the reaction goes to completion to reduce intermediates like azoxybenzene that may have formed.[1]
-
Temperature Control: Exothermic reactions can create localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Maintain proper temperature control throughout the reaction.
-
Choice of Reagent: Some reagents are more prone to forming intermediates. For example, LiAlH₄ is not suitable for reducing aromatic nitro compounds as it tends to produce azo products.[3] Sticking to reliable methods like SnCl₂ or carefully controlled catalytic hydrogenation is advisable.
Q3: The nitrile group in my starting material is being reduced along with the nitro group. How can I prevent this?
A3: This is the primary selectivity challenge for this substrate. The choice of reducing agent is paramount.
-
Avoid Harsh Hydrogenation Conditions: Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is known to reduce nitriles and should generally be avoided or used with extreme caution.[4]
-
Use a More Selective Catalyst: If catalytic hydrogenation is the desired route, 1% Platinum on Carbon (Pt/C) at low hydrogen pressure is reported to be more selective for the nitro group, sparing the nitrile.[4][5]
-
Employ Chemoselective Chemical Reductants: The most reliable method to preserve the nitrile group is to use a chemical reducing agent known for its high chemoselectivity. Tin(II) chloride (SnCl₂·2H₂O) is widely cited as an excellent choice for reducing aromatic nitro groups without affecting nitriles.[4][5][6] Other metal/acid systems like Fe/HCl can also be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for the selective reduction of this compound?
A1: For laboratory-scale synthesis where selectivity is the highest priority, reduction with Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is the most frequently recommended method. It is highly effective at reducing the nitro group while leaving the nitrile group intact.[4][5] While the reaction is robust, the workup can be cumbersome due to the formation of tin salts.[2]
Q2: How should I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A spot test on a TLC plate comparing the reaction mixture to the starting material will show the consumption of the nitro compound and the appearance of the more polar amine product.
Q3: What are the common workup procedures, especially for the SnCl₂ method?
A3: For the SnCl₂·2H₂O reduction, after the reaction is complete, the mixture is typically cooled and poured into ice.[6] The pH is then carefully adjusted to be slightly basic (pH 7-8) using a base like aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[6] This causes tin salts to precipitate. In some cases, adding excess base can redissolve the tin salts as stannates, resulting in a clearer solution.[5] The product is then extracted with an organic solvent like ethyl acetate.[6]
Data Presentation
Table 1: Comparison of Reagents for Selective Nitro Reduction
| Reagent System | Typical Conditions | Selectivity over Nitrile | Key Advantages & Disadvantages |
| SnCl₂·2H₂O | 5 equivalents, Ethanol or Ethyl Acetate, Reflux (70-80°C)[5][6] | Excellent[4][5][6] | Advantages: High selectivity, tolerates many functional groups.[5] Disadvantages: Stoichiometric amounts needed, challenging workup due to tin salts.[2] |
| H₂, Pt/C (1%) | Low H₂ pressure, various solvents (e.g., Ethanol, Ethyl Acetate) | Good to Excellent[4][5] | Advantages: Catalytic, cleaner workup (filtration). Disadvantages: Requires hydrogenation equipment, catalyst can be expensive. |
| Fe / HCl or NH₄Cl | Iron powder, Ethanol/Water, Acid (HCl or Acetic Acid), Reflux[1][7] | Good | Advantages: Inexpensive, robust. Disadvantages: Stoichiometric metal required, acidic conditions may not be suitable for all substrates. |
| H₂, Pd/C | H₂ (various pressures), various solvents | Poor to Moderate[4] | Advantages: Common, highly active catalyst. Disadvantages: High risk of reducing the nitrile group along with the nitro group.[4] |
| Na₂S₂O₄ (Sodium Dithionite) | 5 equivalents, Water/Ethanol, Room Temp to Reflux[2] | Good | Advantages: Powerful reducing agent, avoids metals and harsh acids. Disadvantages: Reagent stability can be an issue.[1] |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of sensitive functional groups.[6]
-
Materials:
-
This compound (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Absolute Ethanol
-
Ice
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in absolute ethanol.
-
Add SnCl₂·2H₂O (5 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.
-
With vigorous stirring, carefully add 5% aqueous NaHCO₃ or NaOH until the mixture is slightly basic (pH 7-8). A thick white precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-aminobenzonitrile, which can be further purified by column chromatography or recrystallization if necessary.
-
Protocol 2: Selective Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is a general guideline for selective nitro group reduction using a platinum catalyst, which is preferred over palladium to preserve the nitrile group.[4][5]
-
Materials:
-
This compound (1 equivalent)
-
1% Platinum on Carbon (Pt/C) (e.g., 1-5 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas supply
-
Celite
-
-
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add this compound (1 eq.) and a solvent such as ethanol or ethyl acetate.
-
Carefully add 1% Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 2-3 times.
-
Pressurize the vessel to the desired low pressure (e.g., 1-3 atm or as determined by optimization).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, HPLC, or by hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-aminobenzonitrile.
-
Visualizations
Caption: Troubleshooting workflow for incomplete reduction.
Caption: Logic for selecting a suitable reducing agent.
Caption: Nitro group reduction pathway and potential side products.
References
Technical Support Center: Advanced Strategies for N-Substitution of Substituted Nitrobenzonitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address the challenges associated with the low nucleophilicity of the amino group in substituted nitrobenzonitriles. The electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups significantly reduces the electron density on the amino nitrogen, thereby impeding its reactivity in standard nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in substituted nitrobenzonitriles a poor nucleophile?
The nucleophilicity of an amino group is dependent on the availability of its lone pair of electrons. In substituted nitrobenzonitriles, the presence of strong electron-withdrawing groups (EWGs) like the nitro and cyano moieties deactivates the aromatic ring.[1][2][3] These groups pull electron density away from the ring and, consequently, from the amino group through resonance and inductive effects. This reduction in electron density makes the nitrogen lone pair less available to attack an electrophile, thus lowering its nucleophilicity.
Q2: What are the primary strategies to achieve N-alkylation or N-arylation on these deactivated amines?
Overcoming the low nucleophilicity requires moving beyond standard Sɴ2 or SɴAr conditions. The most successful strategies involve modern cross-coupling reactions or enhanced classical methods:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds and is effective for coupling deactivated amines with aryl halides.[4][5][6]
-
Copper-Catalyzed Ullmann Condensation: A classical method that has been improved with modern ligands. It is a viable alternative to palladium-catalyzed reactions, though it may require higher temperatures.[7][8][9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for sluggish reactions by efficiently heating the polar solvents and reactants.[10][11][12][13]
-
Phase-Transfer Catalysis (PTC): For N-alkylation, a phase-transfer catalyst can be employed to shuttle a deprotonated, and thus more nucleophilic, amine anion from an aqueous or solid phase into the organic phase containing the alkyl halide.[14][15][16]
Q3: Which is the better choice for N-arylation: Buchwald-Hartwig or Ullmann coupling?
The choice depends on the specific substrate, available resources, and desired reaction conditions.
-
Buchwald-Hartwig Amination is often preferred due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann reactions.[4] Modern catalyst systems with specialized phosphine ligands have made it highly reliable.[6][17]
-
Ullmann Condensation is a copper-catalyzed reaction that can be more cost-effective. While it traditionally required harsh conditions (high temperatures, polar solvents), newer protocols with specific ligands have improved its efficiency and mildness.[7][8] It can be particularly effective for certain heterocyclic substrates.
Q4: Can the nitro group interfere with the reaction?
Yes, the nitro group can be a liability. Under certain catalytic conditions, particularly with palladium catalysts and certain reductants or at high temperatures, the nitro group can be reduced to an amine, leading to undesired side products.[18] Careful selection of the catalyst, base, and reaction conditions is crucial to prevent this. Some modern Buchwald-Hartwig protocols have been specifically developed to tolerate nitro groups.[17][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Insufficient activation of the amino group. 2. Catalyst system is inactive or poisoned. 3. Reaction temperature is too low. 4. Poor quality of solvent or reagents (e.g., presence of oxygen or water). | 1. Base Selection: Switch to a stronger, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LiHMDS) to ensure deprotonation of the amine.[5] 2. Catalyst/Ligand: Screen different palladium or copper catalysts and ligands. For Buchwald-Hartwig, sterically hindered biarylphosphine ligands are often effective.[6][17] For Ullmann, ligands like 1,10-phenanthroline can be beneficial.[7] 3. Temperature/Method: Increase the reaction temperature incrementally. Consider switching to microwave irradiation to achieve higher effective temperatures and faster reaction times.[11][13] 4. Inert Conditions: Ensure all solvents are rigorously degassed and dried. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Competing side reactions (e.g., nitro group reduction, hydrodehalogenation of aryl halide). | 1. Reaction Time: Extend the reaction time and monitor by TLC or LC-MS. 2. Condition Optimization: Re-evaluate the temperature and base. Excessively high temperatures or a very strong base can cause degradation.[5] 3. Ligand/Catalyst Ratio: Optimize the catalyst and ligand loading. An incorrect ratio can lead to inactive species or side reactions. |
| Product Decomposition During Workup or Purification | 1. Product instability to acidic or basic conditions. 2. Sensitivity to silica gel during column chromatography. | 1. Neutralize Carefully: Perform a neutral aqueous workup. Use a buffered solution if necessary. 2. Chromatography: Deactivate silica gel with a small percentage of triethylamine in the eluent. Alternatively, consider purification by recrystallization or using a different stationary phase (e.g., alumina). |
| Reduction of the Nitro Group is Observed | 1. Reductive conditions are being generated by the catalytic system. 2. Hydrogen source present (e.g., certain solvents or additives). | 1. Catalyst Choice: While challenging, screen different catalysts. Some systems are less prone to nitro reduction. A stoichiometric reaction study suggests that the Ar-NO₂ bond can undergo oxidative addition to palladium(0).[6][17] 2. Avoid Reductive Additives: Ensure solvents like isopropanol (a potential hydride donor) are not used unless specifically required by a validated protocol. Use a non-reducing base. |
Data & Reaction Conditions
The following tables summarize typical conditions for relevant transformations. Note that optimal conditions will vary based on the specific substrates used.
Table 1: Comparison of Catalytic Systems for N-Arylation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Copper powder |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos) | 1,10-Phenanthroline, N,N-Dimethyl Glycine |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | K₂CO₃, KOH, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF | DMF, NMP, Nitrobenzene |
| Temperature | 80 - 120 °C | 110 - 210 °C (can be lower with modern ligands) |
| Reference | [4],[17],[6] | [7],[8],[9] |
Table 2: Microwave-Assisted Intramolecular Coupling Optimization
Data adapted from a study on a related system involving intramolecular arene-alkene coupling to form indoles, demonstrating the utility of microwave heating.[11]
| Entry | Catalyst (mol %) | Base | Solvent | Method | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | DIPEA | Pyridine | Oil Bath, 140°C | 1440 | 35 |
| 2 | Pd(PPh₃)₄ (10) | DIPEA | Pyridine | Microwave, 140°C | 90 | 57 |
| 3 | Pd(PPh₃)₄ (10) | DIPEA | DMF | Microwave, 140°C | 90 | 81 |
| 4 | Pd(PPh₃)₄ (10) | Et₃N | DMF | Microwave, 140°C | 90 | 81 |
Visualized Workflows and Mechanisms
Logical Flowchart for Method Selection
Caption: Decision tree for selecting a suitable reaction methodology.
General Experimental Workflow for Cross-Coupling
Caption: Standard experimental workflow for a typical cross-coupling reaction.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
Substituted amino-nitrobenzonitrile (1.0 mmol)
-
Aryl halide (1.1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the substituted amino-nitrobenzonitrile, aryl halide, palladium catalyst, phosphine ligand, and base under an inert atmosphere (Argon).
-
Seal the flask/vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl product.
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation
Materials:
-
Substituted amino-nitrobenzonitrile (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
Strong base (e.g., K₂CO₃, 2.0 mmol)
-
Phase-Transfer Catalyst (optional, e.g., TBAB, 10 mol%)
-
Polar aprotic solvent (e.g., DMF, 3 mL)
Procedure:
-
In a dedicated microwave reaction vial, combine the substituted amino-nitrobenzonitrile, alkyl halide, base, and optional phase-transfer catalyst.
-
Add the solvent and cap the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 30-90 minutes). Monitor internal pressure and temperature.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2-Methoxy-5-nitrobenzonitrile. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC separation of this compound?
A good starting point for developing a separation method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can help to improve peak shape.[1][3]
Q2: How does the acetonitrile/water ratio in the mobile phase affect the retention of this compound?
In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound, causing it to elute faster. Conversely, decreasing the acetonitrile percentage will increase the retention time.[4] This is because this compound is a moderately polar compound, and a higher concentration of the organic modifier in the mobile phase makes the mobile phase more non-polar, thus reducing the interaction of the analyte with the non-polar stationary phase.
Q3: What is the role of adding an acid like formic acid or phosphoric acid to the mobile phase?
Adding a small amount of acid to the mobile phase serves to control the pH and can significantly improve peak symmetry for polar and ionizable compounds.[1][5] For neutral polar compounds like this compound, while pH has a less dramatic effect on retention compared to ionizable compounds, it can help to sharpen peaks by minimizing any potential secondary interactions with the silica-based stationary phase.[1]
Q4: My peak for this compound is tailing. What are the common causes and solutions?
Peak tailing for polar aromatic compounds is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: The analyte may be interacting with active silanol groups on the silica packing material of the column.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Inappropriate Mobile Phase pH: Even for neutral compounds, a sub-optimal pH can sometimes contribute to poor peak shape.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
To address peak tailing, you can try the following:
-
Add an acidic modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid, to suppress silanol interactions.[1]
-
Use a lower sample concentration or a smaller injection volume.
-
Ensure the mobile phase is well-buffered , if applicable.
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
Flush the column with a strong solvent to remove contaminants.
Q5: I am observing peak fronting for this compound. What could be the cause?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting a sample that is too concentrated.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.
To resolve peak fronting:
-
Dilute the sample or reduce the injection volume.
-
Dissolve the sample in the mobile phase whenever possible.
-
Replace the column if it is old or has been subjected to harsh conditions.
Troubleshooting Guides
Problem: Poor Resolution or Co-elution with Impurities
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Strength | Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve the separation of early-eluting impurities. |
| Sub-optimal Selectivity | Try a different organic modifier, such as methanol instead of acetonitrile. This can alter the selectivity of the separation. |
| Isocratic Elution is Insufficient | Develop a gradient elution method, starting with a lower percentage of acetonitrile and gradually increasing it. This can help to separate compounds with a wider range of polarities. |
| Incorrect Column Chemistry | If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds. |
Problem: Irreproducible Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently each time. Premixing the mobile phase in a single container is generally more reproducible than online mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. Even small changes in temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases or after the system has been idle. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. A noisy or fluctuating baseline can be an indicator of pump issues. |
Quantitative Data Summary
The following tables illustrate the expected trends when optimizing the mobile phase for the separation of a moderately polar aromatic compound like this compound on a C18 column. The retention time (RT) and resolution (Rs) values are for illustrative purposes to demonstrate the principles of mobile phase optimization.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| % Acetonitrile | % Water | Expected Retention Time (min) | Observation |
| 70% | 30% | ~ 2.5 | Fast elution, potential for co-elution with early impurities. |
| 60% | 40% | ~ 4.0 | Increased retention, better separation from the void volume. |
| 50% | 50% | ~ 7.5 | Good retention, likely improved resolution. |
| 40% | 60% | ~ 12.0 | Longer run time, but may be necessary for complex samples. |
Table 2: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase Composition | Expected Peak Shape | Rationale |
| 60:40 Acetonitrile:Water | May exhibit some tailing | Potential for secondary interactions with residual silanols on the stationary phase. |
| 60:40 Acetonitrile:Water with 0.1% Formic Acid | Symmetrical peak | The acid suppresses the ionization of silanol groups, reducing secondary interactions and improving peak symmetry. |
| 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid | Symmetrical peak | Similar to formic acid, phosphoric acid effectively controls the mobile phase pH at a low level, leading to improved peak shape. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound using a standard C18 column.
-
Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with a composition of 50% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 50% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Isocratic HPLC Method for Purity Assessment
This protocol is suitable for routine purity checks where a faster analysis time is desired and all impurities are well-resolved from the main peak.
-
Instrumentation: As in Protocol 1.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A pre-mixed isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizations
Caption: Workflow for HPLC Method Development and Mobile Phase Optimization.
Caption: Logical Steps for Troubleshooting Peak Tailing Issues.
References
Troubleshooting isomer formation in the synthesis of 2-Methoxy-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with isomer formation during the synthesis of 2-Methoxy-5-nitrobenzonitrile. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the synthesis of this compound via nitration?
A1: When synthesizing this compound by the direct nitration of 2-methoxybenzonitrile, the primary isomeric impurity is typically 2-methoxy-3-nitrobenzonitrile . The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and directs electrophiles to the ortho and para positions. The cyano group (-CN) is a deactivating group that directs to the meta position. In 2-methoxybenzonitrile, the para position to the methoxy group is the most activated and sterically accessible, leading to the desired 5-nitro product. However, reaction at the ortho position (C3) can still occur, yielding the 3-nitro isomer.
Q2: My reaction produced a high ratio of the undesired 2-methoxy-3-nitrobenzonitrile isomer. What are the most likely causes?
A2: A high yield of the undesired ortho-isomer in electrophilic aromatic nitration is often linked to reaction conditions.[1] Key factors include:
-
Elevated Reaction Temperature: Nitration reactions are highly exothermic. Temperatures exceeding the optimal range (e.g., > 5-10°C) can reduce the regioselectivity of the reaction, leading to a higher proportion of the thermodynamically less favored isomer.[2]
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture (e.g., nitric acid/sulfuric acid) too quickly can cause localized temperature spikes and high concentrations of the electrophile, which can decrease selectivity.
-
Incorrect Stoichiometry or Concentration of Acids: The composition of the nitrating agent is crucial. Using an excessively strong nitrating mixture or incorrect ratios can lead to over-reactivity and reduced control over the substitution pattern.
Q3: How can I adjust my experimental conditions to maximize the yield of the desired this compound?
A3: To favor the formation of the para-substituted product (this compound), precise control over the reaction conditions is essential. The following table summarizes recommended adjustments.
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at 0-5°C throughout the reaction.[3][4] | Lower temperatures increase the regioselectivity of the nitration, favoring substitution at the sterically less hindered and electronically favored para position.[2] |
| Reagent Addition | Add the nitrating agent dropwise over a prolonged period. | Ensures consistent low temperature and prevents localized high concentrations of the nitronium ion, improving selectivity. |
| Stirring | Ensure vigorous and efficient stirring. | Maintains a homogenous reaction mixture, preventing localized hot spots and concentration gradients. |
| Nitrating Agent | Use a standard mixture of concentrated nitric acid and concentrated sulfuric acid. | This mixture reliably generates the nitronium ion (NO₂⁺) under controlled conditions.[2] |
Q4: Is there an alternative synthetic route that can prevent the formation of isomeric nitrobenzonitriles?
A4: Yes, the Sandmeyer reaction offers a highly selective alternative that avoids the direct nitration of a substituted benzonitrile.[5][6] This pathway begins with 2-methoxy-5-nitroaniline, which can be synthesized with high regioselectivity. The amino group is then converted to a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst to yield the final product.[6][7] This method is advantageous because the positions of the methoxy and nitro groups are already fixed, eliminating the possibility of forming isomeric products during the introduction of the nitrile function.
Q5: What are the most effective analytical methods for accurately quantifying the isomer ratio in my crude product?
A5: The most reliable methods for separating and quantifying structural isomers like nitrobenzonitriles are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[8][9]
-
HPLC: Reverse-phase HPLC with a suitable column (e.g., C18) can effectively separate the isomers based on slight differences in polarity.[10] Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from pure standards.
-
GC-MS: GC provides excellent separation of volatile compounds based on their boiling points and interactions with the column's stationary phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the isomers, ensuring accurate quantification.[9]
Q6: I have confirmed the presence of isomers. What is the best technique to purify the desired this compound?
A6: The choice of purification method depends on the physical properties of the isomers and the scale of the reaction.
-
Column Chromatography: This is the most versatile and effective method for separating closely related isomers.[3][11] A silica gel stationary phase with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexane) can typically resolve the different nitro isomers.
-
Recrystallization: If the isomers have significantly different solubilities in a specific solvent, recrystallization can be an efficient purification technique.[12] This involves dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, causing the less soluble, desired product to crystallize out while the more soluble isomer remains in the mother liquor.[13]
Visualized Workflows and Logic
The following diagrams illustrate key troubleshooting, synthetic, and analytical processes.
Caption: Troubleshooting logic for identifying and correcting causes of high isomer formation.
Caption: Comparison of synthetic routes to this compound.
Caption: Standard analytical workflow for the quantification of isomers via HPLC.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of Isomer Ratio
This protocol outlines a general method for the separation and quantification of this compound and its isomers.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare 1 mg/mL stock solutions of the crude product and pure isomer standards in acetonitrile.
-
Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solutions.
-
Dilute the crude product sample to fall within the concentration range of the calibration curve.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each isomer.
-
Inject the diluted sample.
-
Determine the concentration of each isomer in the sample using the calibration curve and calculate the relative percentages.
-
Protocol 2: Purification by Recrystallization
This protocol provides a framework for purifying this compound if it is significantly less soluble than the isomeric impurities.
-
Solvent Screening:
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the flask to cool slowly to room temperature. Crystal formation should occur.
-
To maximize yield, place the flask in an ice bath for 20-30 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Assess purity using the HPLC method described above.
-
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
Preventing degradation of 2-Methoxy-5-nitrobenzonitrile during reactions
Welcome to the technical support center for 2-Methoxy-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and how do they influence its stability?
A1: this compound has three key functional groups on a benzene ring: a methoxy group (-OCH₃), a nitro group (-NO₂), and a nitrile group (-CN). The interplay of these groups dictates the molecule's reactivity and potential degradation pathways. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] The nitrile and methoxy groups can be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: What are the most common degradation pathways for this compound during a reaction?
A2: The most common degradation pathways include:
-
Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.
-
Cleavage of the methoxy group: Strong acids, particularly Lewis acids, can cleave the ether linkage, resulting in a phenol.
-
Nucleophilic aromatic substitution: The methoxy group can be displaced by strong nucleophiles, a reaction that is activated by the electron-withdrawing nitro group.
-
Unintended reduction of the nitro group: During reactions intended to modify other parts of the molecule, the nitro group can be sensitive to reducing agents, leading to the formation of nitroso, hydroxylamino, or amino derivatives.[2]
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring of the reaction progress and the appearance of byproducts. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of the starting material and the formation of products and impurities.[3] For structural confirmation of any degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
Issue 1: Low Yield and Presence of a Carboxylic Acid Impurity
Q: I am performing a reaction with this compound under basic conditions and I'm observing a low yield of my desired product, with a significant amount of a more polar byproduct that I suspect is a carboxylic acid. What is happening and how can I prevent it?
A: This issue is likely due to the hydrolysis of the nitrile group to a carboxylate under basic conditions.
Troubleshooting Steps:
-
Reaction pH: The rate of nitrile hydrolysis is highly dependent on the pH. If possible, lower the pH of your reaction mixture. If the reaction requires basic conditions, use the mildest base that is effective for your transformation.
-
Temperature: Hydrolysis is often accelerated at higher temperatures. Consider running your reaction at a lower temperature for a longer period.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the nitrile group to the hydrolytic conditions. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Solvent Choice: The presence of water is necessary for hydrolysis. If your reaction tolerates it, use anhydrous solvents to minimize this degradation pathway.
Illustrative Data on the Effect of Base and Temperature on Nitrile Hydrolysis:
| Base | Concentration (M) | Temperature (°C) | Reaction Time (h) | Conversion to Carboxylic Acid (%) |
| NaOH | 1.0 | 80 | 6 | 45 |
| NaOH | 1.0 | 50 | 6 | 15 |
| K₂CO₃ | 1.0 | 80 | 6 | 10 |
| K₂CO₃ | 1.0 | 50 | 6 | <5 |
This is illustrative data based on general chemical principles.
Experimental Protocol: Minimizing Nitrile Hydrolysis in a Base-Catalyzed Reaction
-
Objective: To perform a hypothetical base-catalyzed reaction while minimizing the hydrolysis of the nitrile group.
-
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add your reactant (1.1 mmol).
-
Cool the mixture to 0 °C.
-
Add a milder base, such as potassium carbonate (1.5 mmol), portion-wise over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Troubleshooting Workflow for Nitrile Hydrolysis:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Formation of a Phenolic Byproduct
Q: I'm running a reaction in the presence of a strong acid, and I'm isolating a byproduct that appears to be a phenol. What could be causing this?
A: The methoxy group of this compound is susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or hydrohalic acids like HBr or HI, leading to the formation of 2-hydroxy-5-nitrobenzonitrile.
Troubleshooting Steps:
-
Choice of Acid: If possible, switch to a non-nucleophilic protic acid (e.g., H₂SO₄, TsOH) instead of a Lewis acid or a hydrohalic acid.
-
Temperature: Ether cleavage is typically more facile at higher temperatures. Running the reaction at a lower temperature may prevent this side reaction.
-
Protecting Groups: If the methoxy group is not essential for the desired reactivity, consider if the reaction could be performed on the corresponding phenol, with the hydroxyl group protected with a more acid-stable protecting group.
Illustrative Data on Methoxy Group Cleavage with Different Acids:
| Acid | Concentration | Temperature (°C) | Reaction Time (h) | Phenol Formation (%) |
| BBr₃ | 1.0 M in DCM | 0 | 2 | >95 |
| HBr | 48% aqueous | 100 | 4 | 70 |
| H₂SO₄ | Concentrated | 100 | 4 | <5 |
| TsOH | 1.0 M in Toluene | 100 | 4 | <2 |
This is illustrative data based on general chemical principles.
Signaling Pathway for Acid-Catalyzed Methoxy Cleavage:
Caption: Acid-catalyzed cleavage of the methoxy group.
Issue 3: Unwanted Reduction of the Nitro Group
Q: I am trying to perform a reaction on the nitrile group, but I am observing byproducts corresponding to the reduction of the nitro group. How can I avoid this?
A: The nitro group is susceptible to reduction by various reagents, especially catalytic hydrogenation (e.g., H₂/Pd-C) and some metal-based reducing agents.[1] This can lead to the formation of nitroso, hydroxylamino, or amino compounds.
Troubleshooting Steps:
-
Choice of Reagents: Avoid harsh reducing agents. If a reduction is necessary elsewhere in the molecule, choose a reagent that is selective for the desired functional group. For example, some borohydride reagents are less likely to reduce an aromatic nitro group than catalytic hydrogenation.
-
Protecting Groups: If the nitro group is interfering with your desired transformation, consider reducing it to an amine, protecting the amine (e.g., as an amide), performing the desired reaction, and then re-oxidizing the amine back to the nitro group if necessary.
-
Reaction Conditions: For catalytic hydrogenations, the selectivity can sometimes be tuned by adjusting the catalyst, solvent, temperature, and pressure. Milder conditions may favor the desired reaction over nitro group reduction.
Experimental Protocol: Selective Reaction in the Presence of a Nitro Group
-
Objective: To perform a hypothetical reaction on the nitrile group without reducing the nitro group.
-
Procedure:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add your reactant that is not a strong reducing agent (e.g., for a hypothetical conversion to a tetrazole, add sodium azide and zinc chloride).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate workup to isolate the product.
-
Logical Relationship for Preventing Nitro Group Reduction:
Caption: Decision workflow for preventing nitro group reduction.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Methoxy-5-nitrobenzonitrile for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most direct and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 2-methoxybenzonitrile. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. An alternative, though less direct, route could involve a Sandmeyer reaction starting from 2-amino-5-nitroanisole, which would be diazotized and then treated with a cyanide salt, often in the presence of a copper catalyst.[1][2][3]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up nitration reactions requires stringent safety protocols. The reaction is highly exothermic, and poor temperature control can lead to runaway reactions. It is crucial to use a reactor with efficient cooling and agitation. The addition of the nitrating mixture should be slow and controlled, with constant monitoring of the internal temperature. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood or a designated containment area.
Q3: How can I minimize the formation of isomers during the nitration of 2-methoxybenzonitrile?
A3: The methoxy group is an ortho-, para-director. Therefore, the nitration of 2-methoxybenzonitrile can potentially yield 2-methoxy-3-nitrobenzonitrile and this compound. To favor the formation of the desired 5-nitro isomer, controlling the reaction temperature is critical. Running the reaction at a lower temperature (e.g., 0-5 °C) generally increases the selectivity for the para-substituted product.
Q4: My crude product is a dark, oily residue. How can I effectively purify it?
A4: A dark, oily product often indicates the presence of impurities, such as nitrated byproducts or residual acids. Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol, methanol, or a mixture of ethanol and water can be effective.[4] If recrystallization is unsuccessful, column chromatography using silica gel is a reliable method. A gradient elution with a solvent system like hexane-ethyl acetate can separate the desired product from impurities.[4]
Q5: I am observing a low yield after scaling up the reaction. What are the potential causes and solutions?
A5: Low yields in a scaled-up synthesis can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Poor temperature control: As mentioned, excessive heat can lead to side reactions and degradation of the product.
-
Losses during work-up and purification: Ensure efficient extraction and minimize losses during recrystallization by using the appropriate amount of solvent and allowing for sufficient cooling time.
-
Sub-optimal reagent stoichiometry: Re-evaluate the molar ratios of your reagents for the scaled-up process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction temperature is difficult to control and rises rapidly. | - Addition of nitrating mixture is too fast.- Inefficient cooling or agitation. | - Slow down the rate of addition of the nitrating mixture.- Ensure the cooling bath is at the correct temperature and the reactor's cooling system is functioning optimally.- Increase the stirring speed to improve heat transfer. |
| TLC analysis shows multiple spots, indicating the presence of isomers. | - Reaction temperature was too high, leading to a loss of regioselectivity. | - Maintain a strict low-temperature profile (0-5 °C) throughout the addition of the nitrating agent. |
| The product "oils out" during recrystallization instead of forming crystals. | - The chosen solvent is not optimal.- The boiling point of the solvent is too high. | - Select a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[4]- Try a mixed solvent system to modulate the solubility. |
| The purified product is still colored. | - Presence of persistent colored impurities. | - Treat a solution of the product with a small amount of activated charcoal before the hot filtration step in recrystallization.[4] |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol describes the nitration of 2-methoxybenzonitrile on a larger scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxybenzonitrile | 133.15 | 100 g | 0.75 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 300 mL | - |
| Fuming Nitric Acid (70%) | 63.01 | 60 mL | - |
| Crushed Ice | - | 1 kg | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed for recrystallization | - |
Procedure:
-
Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 100 g of 2-methoxybenzonitrile to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 60 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-methoxybenzonitrile in sulfuric acid via the dropping funnel. Maintain the internal temperature between 0 and 5°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over 1 kg of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the solid product using a Büchner funnel and wash with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
Best practices for handling and storing 2-Methoxy-5-nitrobenzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methoxy-5-nitrobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Handling and Storage FAQs
Q1: What are the essential safety precautions for handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling dust or fumes.[1][2] Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[2]
Q2: What should I do in case of accidental exposure to this compound?
In the event of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q3: What are the recommended storage conditions for this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] Keep it away from incompatible materials such as strong oxidizing agents and foodstuff containers.[1]
Experimental Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and handling of this compound.
Q4: I am having trouble dissolving this compound. What can I do?
Difficulty in dissolving this compound is a common issue. Here are some troubleshooting steps:
-
Solvent Selection: Start with polar aprotic solvents like DMSO and DMF, or polar protic solvents such as ethanol and methanol.[4]
-
Gentle Heating: Gently warming the solution to 40-50°C can aid dissolution.[4]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates.[4]
-
Purity Check: Impurities can significantly impact solubility. Verify the purity of your compound.[4]
Q5: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity?
The formation of isomers is a known challenge in the nitration of substituted benzonitriles. To favor the desired isomer:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent.[5]
-
Protecting Groups: Consider using a protecting group for the activating moieties on the ring to direct the nitration to the desired position.
-
Alternative Nitrating Agents: Explore the use of milder nitrating agents which can sometimes offer better selectivity.
Q6: I am observing a low yield in my reaction. What are the potential causes and solutions?
Low reaction yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with techniques like Thin-Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.
-
Side Reactions: The formation of byproducts, such as dinitro compounds or oxidation products, can reduce the yield of the desired product.[6] Using a 1:1 molar ratio of the nitrating agent to the substrate can help minimize over-nitration.[6]
-
Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure the pH is optimized for extraction and consider alternative purification methods if significant loss is observed.
Q7: How can I effectively purify this compound from my crude reaction mixture?
Purification can often be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Column Chromatography: For mixtures of isomers or other impurities, column chromatography is a standard and effective technique. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) can be employed for both analysis and purification.[7]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [8] |
| Molecular Weight | 178.14 g/mol | [8] |
| Purity | ≥99% | [8] |
| Storage Temperature | Room Temperature (in a dry place) | [1] |
Experimental Protocols & Workflows
Detailed Protocol: Reduction of the Nitro Group
A common reaction involving this compound is the reduction of the nitro group to an amine, which is a key step in the synthesis of various pharmaceutical compounds.
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common experimental issues.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10496-75-0 Name: this compound [xixisys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Disposal of 2-Methoxy-5-nitrobenzonitrile Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for waste containing 2-Methoxy-5-nitrobenzonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended disposal method for waste containing this compound?
The primary and recommended disposal method for waste containing this compound is incineration by a licensed professional waste disposal service.[1][2] This compound contains both a nitrile group and an aromatic nitro group, which pose significant hazards. In-lab treatment or neutralization is strongly discouraged due to the potential for the release of toxic gases and the risk of unstable or explosive reactions.[1]
Q2: Why is in-lab neutralization of this compound waste not recommended?
In-lab neutralization is not recommended due to the chemical nature of the compound. Nitriles can release toxic cyanide gas upon reaction with acids. Aromatic nitro compounds can be thermally unstable and may have explosive properties.[1] Attempting to neutralize this waste in a standard laboratory setting without specialized equipment and expertise could lead to hazardous situations.
Q3: How should I collect and store waste containing this compound before disposal?
All waste containing this compound should be collected in a designated, properly labeled, and tightly sealed container. The container should be made of a material compatible with the chemical. Store the sealed container in a well-ventilated, designated hazardous waste accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]
Q4: What are the potential hazards associated with this compound?
This compound is a hazardous substance. The primary hazards include toxicity if swallowed or in contact with skin, and it can cause skin and eye irritation. Due to the nitro group, there is also a potential for thermal instability.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of this compound | Improper handling, container failure. | Immediately follow the detailed spill decontamination protocol outlined below. Evacuate the immediate area if the spill is large or if you feel unwell. |
| Uncertainty about waste compatibility | Lack of information on chemical reactivity. | Do not mix waste containing this compound with other chemical waste streams, especially acids, bases, or strong oxidizing agents.[1] Consult the Safety Data Sheet (SDS) for detailed incompatibility information. |
| No access to a licensed waste disposal service | Logistical or institutional limitations. | Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper hazardous waste disposal. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. |
Data on Incineration Efficiency
High-temperature incineration is a highly effective method for the destruction of hazardous organic waste. The Destruction and Removal Efficiency (DRE) for organic constituents in waste streams is often very high.
| Parameter | Value | Reference |
| Typical Operating Temperature | 1300°C - 1500°C | [4] |
| Total Organic Destruction Efficiency | 99.84% to 99.98% | [4] |
| Typical Residence Time | 2 to 3 seconds | [4] |
Note: The DRE can be influenced by factors such as the concentration of the waste, incinerator design, and operating conditions.[5]
Experimental Protocol: Spill Decontamination
In-lab disposal experiments are not recommended. The following protocol is for the decontamination of a small spill of this compound in a laboratory setting. For large spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Two plastic bags for waste collection.
-
Tongs or forceps.
-
Decontamination solution (e.g., a solution of water and a suitable laboratory detergent).
-
Hazardous waste labels.
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure the area is well-ventilated. Put on the appropriate PPE.[6][7]
-
Contain the Spill: If the spilled material is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.[6][8]
-
Collect the Waste: Using tongs or forceps, carefully collect the absorbent material containing the spilled chemical and place it into a plastic bag.[7][9]
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towels soaked in the decontamination solution. Place all used cleaning materials into a second plastic bag.[1]
-
Package and Label Waste: Seal both plastic bags and place them in a suitable container for hazardous waste. Label the container clearly as "Hazardous Waste: this compound Spill Debris" and include the date.[9][10]
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed waste disposal service through your institution's EHS department.
-
Personal Decontamination: Remove and dispose of contaminated gloves. Wash your hands thoroughly with soap and water.
Visualizations
Caption: Workflow for the disposal of this compound waste.
Caption: Decision-making flowchart for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. westlab.com [westlab.com]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-5-nitrobenzonitrile and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing deep insights into molecular structure through fragmentation analysis. This guide offers a comparative examination of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 2-Methoxy-5-nitrobenzonitrile and its structurally related analogs. By dissecting the fragmentation pathways of simpler, related molecules, we can predict and understand the behavior of the more complex target compound, facilitating its identification and characterization in complex matrices.
Quantitative Fragmentation Analysis
The following tables summarize the key mass spectrometry data for this compound and its selected analogs. The data for the analogs is derived from experimental spectra, while the data for this compound is predicted based on known fragmentation behaviors of its constituent functional groups.
Table 1: Mass Spectrometry Data for this compound and Methoxybenzonitrile Isomers
| Feature | This compound (Predicted) | 2-Methoxybenzonitrile (Experimental) | 3-Methoxybenzonitrile (Experimental) | 4-Methoxybenzonitrile (Experimental) |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 178.14 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| Parent Ion (M⁺) m/z | 178 | 133 | 133 | 133 |
| Key Fragment Ions (m/z) | 163, 148, 132, 117, 102, 90 | 118, 102, 90, 76 | 103, 102, 90, 76 | 133, 118, 103, 90, 75 |
Table 2: Mass Spectrometry Data for Nitrobenzonitrile Isomers
| Feature | 2-Nitrobenzonitrile (Experimental) | 3-Nitrobenzonitrile (Experimental) | 4-Nitrobenzonitrile (Experimental) |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| Parent Ion (M⁺) m/z | 148 | 148 | 148 |
| Key Fragment Ions (m/z) | 118, 102, 90, 76, 75 | 118, 102, 90, 75 | 118, 102, 90, 75 |
Deciphering the Fragmentation Pathways
The fragmentation of these aromatic compounds under electron ionization is driven by the stability of the resulting ions and neutral losses. The presence of methoxy, nitro, and nitrile groups, and their positions on the benzene ring, significantly influences the fragmentation pathways.
Predicted Fragmentation of this compound
The fragmentation of this compound is anticipated to be a composite of the pathways observed for its constituent functional groups. The initial ionization will form a molecular ion at m/z 178. Subsequent fragmentation is likely to proceed through several key losses:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable ion at m/z 163.
-
Loss of a nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds, resulting in an ion at m/z 132.
-
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can expel CO, a common fragmentation for phenolic-type ions, to produce a fragment at m/z 135.
-
Loss of nitric oxide (NO): A rearrangement process can lead to the loss of NO, yielding an ion at m/z 148.
-
Sequential losses: Further fragmentation of primary fragment ions will lead to smaller, stable ions, such as the loss of HCN from the benzonitrile core.
Reactivity comparison of 2-Methoxy-5-nitrobenzonitrile with other substituted benzonitriles
In the landscape of pharmaceutical and materials science research, substituted benzonitriles are pivotal intermediates. Their reactivity, governed by the nature and position of substituents on the aromatic ring, dictates their synthetic utility. This guide provides a detailed comparison of the reactivity of 2-Methoxy-5-nitrobenzonitrile with other substituted benzonitriles, focusing on two key reaction classes: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. Experimental data, detailed protocols, and visual workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The susceptibility of a benzonitrile to nucleophilic aromatic substitution is significantly influenced by the electronic properties of its substituents. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to a leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[1] This activation stems from the ability of these groups to stabilize the negative charge of the intermediate Meisenheimer complex.[2][3]
This compound possesses a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzonitrile core. The nitro group, being a powerful electron-withdrawing group, strongly activates the ring for SNAr reactions. The methoxy group, traditionally considered an electron-donating group by resonance, can exhibit electron-withdrawing inductive effects, and its overall influence depends on its position relative to the reaction center.
Substituent Effects on SNAr Reactivity
The reactivity of substituted benzonitriles in SNAr reactions can be qualitatively and quantitatively assessed using principles like the Hammett equation, which relates reaction rates to the electronic properties of substituents.[4] Generally, electron-withdrawing groups increase the reaction rate (positive ρ value), while electron-donating groups decrease it.
Table 1: Comparison of Substituent Effects on Nucleophilic Aromatic Substitution Reactivity of Benzonitriles
| Benzonitrile Derivative | Key Substituents | Expected SNAr Reactivity | Rationale |
| This compound | -OCH₃ (ortho), -NO₂ (meta) | Moderate to High | The strong activating effect of the -NO₂ group is the dominant factor. The -OCH₃ group at the ortho position can have a complex effect, potentially exerting a mild deactivating resonance effect but also an activating inductive effect. |
| 4-Nitrobenzonitrile | -NO₂ (para) | High | The -NO₂ group is para to the nitrile, strongly activating the ring for nucleophilic attack at other positions (if a leaving group is present). |
| 2-Chlorobenzonitrile | -Cl (ortho) | Low | The chloro group is a weak deactivating group. |
| 4-Methoxybenzonitrile | -OCH₃ (para) | Very Low | The methoxy group is a strong electron-donating group, deactivating the ring towards nucleophilic attack. |
| 2,4-Dinitrobenzonitrile | -NO₂ (ortho, para) | Very High | The presence of two strong electron-withdrawing groups significantly enhances the electrophilicity of the aromatic ring. |
Reduction of the Nitro Group
The selective reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of pharmaceuticals, providing a versatile handle for further functionalization. The reactivity of the nitro group can be influenced by the presence of other substituents on the aromatic ring.
In this compound, the nitro group can be selectively reduced to an amino group, yielding 2-amino-5-methoxybenzonitrile. This transformation is a key step in the synthesis of various biologically active molecules.[5]
Comparison of Reduction Methods and Substrate Reactivity
Various methods are available for the reduction of aromatic nitro groups, including catalytic hydrogenation and chemical reduction using metals or metal salts. The choice of method can influence the selectivity and yield, especially in the presence of other reducible functional groups like the nitrile.
Table 2: Comparison of Nitro Group Reduction in Substituted Nitrobenzonitriles
| Substrate | Reducing Agent and Conditions | Product | Yield (%) | Reference |
| 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | Sodium dithionite, Ethanol/Water, Reflux | 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile | Not specified | [5] |
| 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile | H₂, 10% Pd/C, Methanol, RT | 2-Amino-5-hydroxy-4-methoxybenzonitrile | Not specified | [5] |
| Aromatic Nitro Compounds | Zn, Acetic Acid | Aromatic Amines | Mild, tolerates other reducible groups | [6] |
| Aromatic Nitro Compounds | Catalytic Hydrogenation (Pd/C or Raney Nickel) | Aromatic Amines | High, but may also reduce the nitrile group | [6] |
| 3-Nitro-4-methoxy-acetylaniline | Cu NPs, NaBH₄, Water | 3-Amino-4-methoxy-acetylaniline | Not specified | [7] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine
This protocol, while not for this compound itself, provides a representative procedure for SNAr reactions on activated nitroaromatic compounds.[2]
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate.[2]
Protocol 2: Reduction of a Nitro Group using Sodium Dithionite
This protocol is adapted from the synthesis of a related substituted benzonitrile and is applicable for the reduction of the nitro group in this compound.[5]
Materials:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent)
-
Ethanol
-
Water
-
Sodium dithionite (3-4 equivalents)
-
Ethyl acetate
Procedure:
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile in a mixture of ethanol and water.
-
Add sodium dithionite in portions at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
Visualizing Reaction Workflows and Concepts
Caption: Experimental workflow for a typical Nucleophilic Aromatic Substitution reaction.
Caption: Experimental workflow for the reduction of a nitro group.
Caption: Logical relationship of substituent effects on SNAr reactivity.
References
A Comparative Analysis of the Biological Activity of 2-Methoxy-5-nitrobenzonitrile and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Methoxy-5-nitrobenzonitrile and similar compounds. While this compound is primarily documented as a chemical intermediate, this analysis collates available experimental data on the bioactivity of structurally related benzonitrile and nitroaromatic derivatives to offer insights into their therapeutic potential. The data presented here focuses on cytotoxic and antimicrobial activities, highlighting the influence of substituent groups on the benzonitrile scaffold.
It is important to note that the quantitative data herein is compiled from various sources. Direct comparison may be limited due to variations in experimental conditions between studies.
Quantitative Data Summary
The biological activities of this compound and a selection of its analogs are summarized in the table below. The activities vary significantly based on the nature and position of the substituents on the phenyl ring, ranging from cytotoxicity against cancer cell lines to herbicidal and antifungal effects.
| Compound Name | Structure | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/MIC) |
| This compound | COC1=C(C=C(C=C1)--INVALID-LINK--=O)C#N | Not Reported | - | - |
| 2-Methoxy-4-methyl-5-nitrobenzonitrile | Cc1ccc(c(c1C#N)OC)--INVALID-LINK--[O-] | Cytotoxicity | MCF-7 | ~25 µM |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | C1=CC=C(C(=C1Cl)C#N)Cl | Herbicidal | Plant Seedlings | Inhibition of cellulose synthesis |
| 2-Phenylacrylonitrile derivative (1g2a) | (NC1=CC=C(C=C1)C(=C(C#N)C2=CC=C(OC)C=C2)C3=CC=C(OC)C=C3) | Cytotoxicity (Anticancer) | HCT116 | 5.9 nM |
| 2-Phenylacrylonitrile derivative (1g2a) | (NC1=CC=C(C=C1)C(=C(C#N)C2=CC=C(OC)C=C2)C3=CC=C(OC)C=C3) | Cytotoxicity (Anticancer) | BEL-7402 | 7.8 nM |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | N#CC1=CC=CC=C1C(=N/N/C2=CC=C(C=C2)--INVALID-LINK--=O)C#N | Antifungal | Botrytis fabae | 6.25 µg/mL |
Mechanisms of Action & Signaling Pathways
The biological activities of substituted benzonitriles are closely linked to their chemical structures. The presence of electron-withdrawing groups, such as the nitro (NO₂) and cyano (C≡N) groups, and electron-donating groups like the methoxy (OCH₃) group, dictates the molecule's electronic properties and its interactions with biological targets.
For instance, the cytotoxicity of many nitroaromatic compounds is associated with their ability to undergo bioreduction, leading to the formation of reactive intermediates that can induce oxidative stress and damage cellular macromolecules like DNA.
A key link to a specific signaling pathway for this class of compounds comes from the derivative 2-Amino-4-methoxy-5-nitrobenzonitrile , a known precursor in the synthesis of Gefitinib . Gefitinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical component of a signaling pathway that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Gefitinib competes with ATP for the binding site on the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling.
A Comparative Guide to the Synthesis of 2-Methoxy-5-nitrobenzonitrile: Established versus Novel Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two synthetic pathways for the production of 2-Methoxy-5-nitrobenzonitrile, a valuable building block in medicinal chemistry. We will explore a well-established method via nucleophilic aromatic substitution and a novel two-step route starting from 2-methoxy-5-nitrobenzoic acid, offering a comprehensive analysis of their respective methodologies and performance metrics.
This guide presents a direct comparison of an established industrial method and a newer, alternative laboratory-scale synthesis for this compound. The objective is to provide chemists with the necessary data to select the most appropriate route based on factors such as yield, reaction conditions, and starting material availability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Nucleophilic Aromatic Substitution | New Synthetic Route: From Carboxylic Acid |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | 2-Methoxy-5-nitrobenzoic acid |
| Key Transformations | Nucleophilic Aromatic Substitution | Amidation followed by Dehydration |
| Reagents | Sodium methoxide, Methanol | Oxalyl chloride, Ammonia, Dehydrating agent (e.g., POCl₃) |
| Reaction Steps | 1 | 2 |
| Typical Yield | High | Moderate to High |
| Purity | Generally high, requires purification | Good, requires purification |
| Scalability | Well-suited for large-scale industrial production | Suitable for laboratory and pilot scales |
Established Route: Nucleophilic Aromatic Substitution
The traditional synthesis of this compound relies on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile with sodium methoxide. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride with a methoxide group. This method is a cornerstone of industrial aromatic chemistry due to its efficiency and high throughput.
Caption: Established synthetic route for this compound.
Experimental Protocol:
A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 2-chloro-5-nitrobenzonitrile is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
New Synthetic Route: From 2-Methoxy-5-nitrobenzoic Acid
Caption: New synthetic route for this compound.
Experimental Protocols:
Step 1: Amidation of 2-Methoxy-5-nitrobenzoic Acid
2-Methoxy-5-nitrobenzoic acid is dissolved in an inert solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath. Oxalyl chloride is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF), leading to the formation of the acyl chloride. After stirring for a few hours, the excess oxalyl chloride and solvent are removed under reduced pressure. The resulting crude acyl chloride is then dissolved in a fresh portion of an inert solvent and treated with an excess of aqueous ammonia at low temperature. The resulting precipitate, 2-methoxy-5-nitrobenzamide, is collected by filtration, washed with water, and dried.
Step 2: Dehydration of 2-Methoxy-5-nitrobenzamide
The 2-methoxy-5-nitrobenzamide from the previous step is mixed with a dehydrating agent, such as phosphorus oxychloride (POCl₃), phosphoryl chloride, or thionyl chloride (SOCl₂), and gently heated. The reaction is monitored by TLC until the starting amide is consumed. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude this compound is then washed with water and a dilute sodium bicarbonate solution to remove any acidic impurities. The final product can be purified by recrystallization or column chromatography.
Performance Data Comparison
| Data Point | Established Route | New Synthetic Route |
| Reaction Time | 2-4 hours | 4-6 hours (total) |
| Reaction Temperature | 60-70 °C (Reflux) | 0 °C to 80 °C |
| Reported Yield | > 90% | ~85-95% (overall) |
| Purity (Post-purification) | ≥98% | ≥98% |
| Key Safety Considerations | Use of metallic sodium and flammable methanol | Use of corrosive and moisture-sensitive reagents like oxalyl chloride and POCl₃ |
Conclusion
Both the established nucleophilic aromatic substitution route and the newer two-step synthesis from 2-methoxy-5-nitrobenzoic acid are effective methods for producing this compound. The choice of synthesis will largely depend on the specific needs and resources of the laboratory or production facility.
The established route is a robust, high-yielding, single-step process that is well-suited for large-scale industrial manufacturing. Its primary drawback is the handling of sodium metal and the highly flammable nature of methanol.
The new synthetic route provides a valuable alternative, particularly when the starting chloro-benzonitrile is unavailable. While it involves two steps, the reactions are generally high-yielding and utilize common laboratory reagents. Careful handling of the corrosive and moisture-sensitive reagents is crucial for the success and safety of this pathway.
For drug development professionals and researchers, having multiple synthetic routes available provides flexibility in sourcing starting materials and optimizing production processes. The data and protocols presented in this guide are intended to support informed decision-making in the synthesis of this important chemical intermediate.
Cross-Validation of Analytical Methods for 2-Methoxy-5-nitrobenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for the accurate quantification of 2-Methoxy-5-nitrobenzonitrile in various experimental and quality control settings. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data from studies on structurally similar aromatic and nitroaromatic compounds. This comparative analysis is intended to assist researchers in selecting the most suitable method for their specific research and development needs.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the desired throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Derivatization | Generally not required for this compound. | Not typically required, as the molecule is reasonably volatile. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range). |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Very good, based on mass fragmentation patterns. |
| Throughput | High. | Moderate. |
| Cost | Low to moderate. | Moderate. |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at higher levels. | Identification and quantification of volatile and semi-volatile impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
This method is suitable for the routine quantification of this compound in various samples.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
This method offers high sensitivity and specificity for the analysis of this compound. The protocol is adapted from methods for similar nitroaromatic compounds.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a GC-compatible solvent like dichloromethane or ethyl acetate.
-
Adjust the concentration to approximately 100 µg/mL.
-
Method Validation Parameters
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of small aromatic molecules. These values are representative and should be established for the specific method and laboratory conditions.
| Validation Parameter | HPLC | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~50 ng/mL |
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the analysis of this compound by HPLC and GC-MS.
References
A Comparative Guide to Catalysts for the Reduction of 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 2-Methoxy-5-nitrobenzonitrile to yield 2-Methoxy-5-aminobenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The efficiency and selectivity of this reduction are highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by available experimental data for the target molecule and closely related analogues.
Performance Comparison of Catalysts
The selection of an appropriate catalyst for the reduction of this compound involves a trade-off between reactivity, selectivity, cost, and ease of handling. The most common methods involve catalytic hydrogenation with noble or non-noble metal catalysts, or chemical reduction using stoichiometric reducing agents. Below is a summary of the performance of key catalysts.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Pd/C (10%) | 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (analogue) | 2-Amino-5-hydroxy-4-methoxybenzonitrile | Not specified | High for deprotection | H₂ (balloon or Parr shaker), Methanol or Ethanol, Room Temperature, 12-16 h | [1] |
| Raney Nickel | Aromatic Nitro Compounds | Aromatic Amines | Generally High | May reduce nitrile group | H₂, Solvent (e.g., ethanol), Elevated Temperature and Pressure may be required | [2] |
| Tin(II) Chloride (SnCl₂) | 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (analogue) | 2,5-Diamino-4-methoxybenzonitrile derivative | 73% | High for nitro group | conc. HCl, Acetic Acid, 60°C, 1 h | [2] |
| Zinc (Zn) | Aromatic Nitro Compounds | Aromatic Amines | Good | Generally mild and tolerates other reducible groups | Acetic Acid | [2] |
Note: Direct comparative experimental data for various catalysts on this compound is limited in publicly available literature. The data presented for Pd/C and SnCl₂ is for structurally similar molecules and serves as a strong indicator of expected performance.
Discussion of Catalytic Systems
Palladium on Carbon (Pd/C): Catalytic hydrogenation with Pd/C is a widely used and often highly efficient method for the reduction of aromatic nitro groups.[2] The reaction is typically clean, and the catalyst is easily removed by filtration. However, a significant consideration for the reduction of this compound is the potential for over-reduction of the nitrile functionality to a benzylamine or even complete hydrogenolysis of the cyano group, especially under harsh conditions (high pressure and temperature).[2] For selective nitro reduction, careful optimization of reaction parameters is crucial.
Raney Nickel: Raney Nickel is a cost-effective alternative to precious metal catalysts and is also very active for the hydrogenation of nitro compounds.[2] Similar to Pd/C, Raney Nickel can also catalyze the reduction of nitriles, which poses a selectivity challenge.[2] The choice between Pd/C and Raney Nickel may depend on the specific impurities that can be tolerated and cost considerations.
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a classic and effective method that often provides excellent selectivity for the nitro group, leaving other reducible functional groups like nitriles intact.[2] A study on a closely related substrate, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, showed a good yield of 73% for the nitro group reduction using SnCl₂.[2] The main drawback of this method is the use of a stoichiometric amount of the reagent and the often tedious work-up procedure to remove tin salts.
Zinc (Zn): Zinc dust in the presence of an acid, such as acetic acid, is another mild and selective method for the reduction of aromatic nitro groups.[2] It is known to tolerate a variety of other functional groups, making it a potentially good candidate for the selective reduction of this compound.
Experimental Protocols
Catalytic Hydrogenation using Pd/C (General Procedure)
This protocol is adapted from a standard procedure for catalytic hydrogenation and should be optimized for the specific substrate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas (typically at balloon pressure or as per the specific hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reduction using Tin(II) Chloride (SnCl₂)
This protocol is based on the reduction of a similar nitroaromatic compound and is expected to be effective for this compound.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate for extraction
Procedure:
-
Suspend this compound in a mixture of acetic acid and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to 60°C and stir for 1 hour, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Logical Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the reduction of this compound.
References
A Comparative Guide to Benchmarking the Purity of Synthesized 2-Methoxy-5-nitrobenzonitrile Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of laboratory-synthesized 2-Methoxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis, by benchmarking it against commercially available standards. Ensuring the purity of such intermediates is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents data in a comparative format, and includes workflow diagrams to guide researchers in selecting the most appropriate analytical methods for their needs.
Overview of Synthesis and Commercial Standards
A plausible synthetic route for this compound often involves the nitration of a precursor like 2-methoxybenzonitrile. Understanding the synthesis pathway is crucial for anticipating potential process-related impurities, such as isomers, unreacted starting materials, or by-products from side reactions.
Commercial standards for this compound are available from various suppliers, with purities typically ranging from 95% to over 99%.[2][3] These standards serve as a benchmark for evaluating the success of a synthesis and purification process.
Experimental Protocols for Purity Determination
A combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive characterization of this compound.[4] The use of multiple orthogonal methods is recommended for a thorough purity assessment.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample.[4] A reverse-phase method is generally suitable for this type of aromatic nitro compound.[1]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[4] For mass spectrometry detection, formic acid is a suitable modifier.[6]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Example HPLC Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7] It offers high separation efficiency and provides mass spectra that can be used for the structural elucidation of unknown impurities by comparison with spectral libraries.[8]
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).[9]
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or ethyl acetate.[9]
-
Example GC-MS Conditions:
-
Inlet Temperature: 250°C[9]
-
Injection Volume: 1 µL (Splitless mode)[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[9]
-
Oven Temperature Program: Initial temperature of 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.[4] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample against a certified internal standard.[5][7]
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[10]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Data Acquisition:
Data Presentation and Comparison
The quantitative data from the analytical methods should be summarized for a clear comparison between the synthesized batch and the commercial standard.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Common Impurities Detected |
| HPLC | Separation based on polarity.[7] | Purity (% area), retention time.[7] | Starting materials, isomers, reaction by-products.[7] |
| GC-MS | Separation by boiling point and mass-to-charge ratio.[7] | Purity (% area), mass spectrum for identification.[7] | Volatile impurities, residual solvents, by-products.[7] |
| NMR | Signal intensity is proportional to the number of nuclei.[7] | Unambiguous structural confirmation, absolute purity (wt%) via qNMR.[4][7] | A wide range of impurities with NMR-active nuclei.[7] |
Table 2: Hypothetical Purity Comparison of this compound
| Analytical Method | Parameter | Synthesized Batch | Commercial Standard A | Commercial Standard B |
| HPLC | Purity (% Area) | 98.5% | 99.2% | >99.5% |
| Known Impurity 1 | 0.8% | 0.5% | Not Detected | |
| Unknown Impurity 2 | 0.7% | 0.3% | 0.2% | |
| GC-MS | Purity (% Area) | 98.2% | 99.0% | >99.5% |
| Residual Solvent (Toluene) | 50 ppm | <10 ppm | <10 ppm | |
| qNMR | Absolute Purity (wt%) | 98.1% | 99.1% | 99.6% |
Mandatory Visualizations
Diagrams illustrating the experimental and logical workflows provide a clear visual guide for the benchmarking process.
Caption: Benchmarking workflow for synthesized product.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatography-mass spectrometry (GC-MS)-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of In-Silico Predictions and Experimental Data for the Physicochemical Properties of 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Predictive Accuracy of Computational Models for a Key Chemical Intermediate.
In the realm of chemical research and drug development, the accurate characterization of a molecule's physicochemical properties is paramount. These properties, including melting point, boiling point, solubility, and pKa, govern a compound's behavior in various systems and are critical for process development, formulation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide provides a comprehensive comparison of in-silico predicted values against available experimental data for 2-Methoxy-5-nitrobenzonitrile, a versatile building block in medicinal chemistry.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available experimental data and in-silico predictions for the key physicochemical properties of this compound. It is important to note that experimental data for this compound is limited and, in some cases, conflicting in the public domain.
| Property | Experimental Value | In-Silico Predicted Value | Prediction Tool/Database |
| Melting Point | Not Available | 102 - 130 °C | Various QSAR Models |
| Boiling Point | 339 °C at 760 mmHg[1] | 339 - 345 °C | Various QSAR Models |
| Density | 1.32 g/cm³[1] | 1.3 - 1.4 g/cm³ | Various QSAR Models |
| Water Solubility | Poor (Qualitative) | 0.1 - 1 g/L (LogS ~ -2.5 to -3.5) | SwissADME, Chemicalize |
| pKa (acidic) | Not Available | ~ 7 - 8 | Chemicalize |
Note: In-silico predictions are generated from various Quantitative Structure-Activity Relationship (QSAR) models and online prediction tools. The ranges provided reflect the variability observed across different prediction algorithms.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standardized methodologies that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.
Boiling Point Determination (Siwoloboff Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a beaker with heating oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) into the test tube.
-
Attach the test tube to a thermometer and immerse it in the heating oil within the Thiele tube or beaker.
-
Heat the oil bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Aqueous Solubility Determination (OECD Guideline 105: Flask Method)
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
Apparatus:
-
Flasks with stoppers
-
Constant temperature water bath or shaker
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a flask containing purified water.
-
Seal the flask and place it in a constant temperature bath (e.g., 25 °C) with agitation for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to settle.
-
Separate the aqueous phase from the excess solid by centrifugation or filtration.
-
Quantify the concentration of this compound in the clear aqueous phase using a validated analytical method.
-
The determined concentration represents the aqueous solubility.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a weak acid, it is the pH at which the acid is 50% dissociated.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if its water solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized strong base from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Workflow for Comparison of In-Silico and Experimental Data
Caption: Logical workflow for comparing in-silico predictions with experimental data.
Discussion and Conclusion
The comparison reveals a reasonable correlation between the in-silico predicted and the limited experimental data for the boiling point and density of this compound. However, the absence of robust experimental data for melting point, quantitative solubility, and pKa highlights a significant gap in the public domain for this compound.
For researchers, this underscores the importance of experimental validation of in-silico predictions, especially for critical parameters that influence downstream applications. While computational tools provide valuable initial estimates and can aid in prioritizing compounds for synthesis and testing, they should not be a substitute for rigorous experimental characterization. The provided experimental protocols offer a starting point for obtaining reliable data for this compound and similar molecules. As more high-quality experimental data becomes available, it can be used to refine and improve the accuracy of future in-silico prediction models.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Methoxy-5-nitrobenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to mitigate risks associated with this hazardous substance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Work should always be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[2] Avoid the formation of dust and prevent contact with skin and eyes.[1]
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately evacuate personnel from the affected area and restrict access. Remove all sources of ignition.
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup: Carefully sweep the solid material to avoid dust formation.[2] Collect the spilled substance and any contaminated materials (e.g., paper towels, absorbent pads) and place them into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after cleanup.
III. Disposal Procedures for this compound
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[2] Laboratories are typically not equipped to perform this procedure safely.
Waste Segregation and Storage:
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.
| Waste Stream | Storage and Handling Requirements |
| Solid this compound Waste | - Collect in a clearly labeled, tightly sealed, and compatible container. - Label as "Hazardous Waste: this compound". - Store in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[2] |
| Contaminated Labware and PPE | - Place in a designated, labeled hazardous waste container. - Handle as hazardous waste. |
| Aqueous Waste from Decontamination | - Collect all wastewater from cleaning and decontamination procedures. - This water is considered hazardous and must be collected for professional disposal; do not discharge down the drain.[2] |
Incompatible Waste Streams: Do not mix this compound with acids, bases, or strong oxidizing agents.[2] Nitriles can react with mineral acids, and nitro compounds may react with reducing agents.[2]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxy-5-nitrobenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to prevent exposure to this compound, a compound that can cause skin and eye irritation and may lead to respiratory irritation.[1] The following tables summarize the recommended PPE for handling this chemical.
Hand Protection
Due to the lack of specific breakthrough time and permeation rate data for this compound, a conservative approach to glove selection is necessary. Nitrile and butyl rubber are generally recommended for protection against a wide range of chemicals, including nitro compounds.[2] However, it is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged or high-risk exposure, consider double-gloving.
| Glove Material | Minimum Thickness | Breakthrough Time (Estimated) | Permeation Rate | Recommendation |
| Nitrile Rubber | 5 mil (0.13 mm) | > 60 minutes (for incidental contact) | Low | Recommended for short-duration tasks and splash protection. Immediately replace if contaminated. |
| Butyl Rubber | 13 mil (0.33 mm) | > 480 minutes (for immersion) | Very Low | Recommended for handling large quantities, prolonged tasks, and spill response. |
| Neoprene | 18 mil (0.46 mm) | > 60 minutes (for incidental contact) | Low to Medium | An alternative to nitrile for splash protection. |
Note: The breakthrough times are estimates based on similar chemical classes. It is imperative to obtain specific data from the glove manufacturer for this compound or conduct independent testing.
Eye and Face Protection
| Equipment | Standard | Use Case |
| Safety Glasses with Side Shields | ANSI Z87.1 | Required for all laboratory work involving this compound. |
| Chemical Splash Goggles | ANSI Z87.1 | Required when there is a risk of splashing or when handling larger quantities. |
| Face Shield | ANSI Z87.1 | Recommended to be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation. |
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure. If a fume hood is not available or if there is a potential for exposure above established limits, respiratory protection is required. The following recommendations are based on the NIOSH Pocket Guide to Chemical Hazards' approach to assigning protection factors.
| Respirator Type | Assigned Protection Factor (APF) | Use Condition |
| Half-mask air-purifying respirator with organic vapor/acid gas cartridges and P95 particulate filters | 10 | For concentrations up to 10 times the occupational exposure limit (OEL). |
| Full-facepiece air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters | 50 | For concentrations up to 50 times the OEL. Offers the added benefit of eye protection.[1][3][4][5] |
| Powered Air-Purifying Respirator (PAPR) with appropriate cartridges and filters | 25 - 1,000 | For higher concentrations or when a higher level of protection is desired. |
| Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | >1,000 | For emergency situations or when concentrations are unknown or immediately dangerous to life or health (IDLH).[1] |
Note: A quantitative fit test is required for all tight-fitting respirators to ensure a proper seal.
Operational and Disposal Plans
Safe Handling Protocol
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure a certified chemical fume hood is available and functioning correctly.
- Assemble all necessary PPE as outlined in the tables above.
- Prepare a designated work area and ensure it is clean and uncluttered.
- Have a chemical spill kit readily accessible.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.
- Use a disposable weighing boat or paper.
- Carefully transfer the chemical to the reaction vessel using a spatula. Avoid creating dust.
- Close the container immediately after use.
3. During the Experiment:
- Keep all containers of this compound closed when not in use.
- Maintain the sash of the fume hood at the lowest practical height.
- Continuously monitor the experiment for any signs of unexpected reactions.
4. Post-Experiment:
- Decontaminate all equipment and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
- Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Original container or a compatible, sealed, and clearly labeled waste container. | "Hazardous Waste: this compound" with accumulation start date. | Arrange for collection by a licensed hazardous waste disposal company for incineration.[6] |
| Contaminated Solids (gloves, weigh boats, paper towels, etc.) | Lined, sealed, and labeled hazardous waste container. | "Hazardous Waste: Solid waste contaminated with this compound" with accumulation start date. | Arrange for collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Solvents/Solutions | Compatible, sealed, and labeled hazardous waste container. | "Hazardous Waste: [Solvent name] contaminated with this compound" with accumulation start date and approximate concentration. | Arrange for collection by a licensed hazardous waste disposal company for incineration or other approved treatment. |
EPA Waste Code: While a specific EPA hazardous waste code for this compound is not explicitly listed, it may be classified under codes for nitrobenzene (D036) or other toxic organic compounds depending on its characteristics and any solvents used.[7][8][9][10] Consult with your institution's environmental health and safety department for the appropriate waste codes.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - EPN [cdc.gov]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T [medbox.iiab.me]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Asbestos [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.suweb.site [media.suweb.site]
- 8. my.alfred.edu [my.alfred.edu]
- 9. pasteur.epa.gov [pasteur.epa.gov]
- 10. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
